H-Ala-OH.H-Tyr-OH.H-Glu-OH
Description
Contextualization of Peptides in Biological and Chemical Sciences
Peptides are fundamental biological molecules that regulate a vast array of physiological processes. nih.gov They can function as endocrine or paracrine signals, neurotransmitters, or growth factors, making them crucial for intercellular communication and systemic regulation. nih.gov In the chemical sciences, peptides, particularly short-chain oligopeptides, serve as important intermediates and building blocks in medicinal chemistry, biomaterials science, and synthetic biology. fluorochem.co.uk Their structural complexity, which arises from side-chain interactions, hydrogen bonding, and stereoelectronic effects, gives rise to a diverse class of chemicals with varied bioactivity, molecular recognition capabilities, and potential for self-assembly. fluorochem.co.uk The study of peptide structures is a critical first step toward understanding their roles in the formation and biochemical functions of more complex proteins. novapublishers.com
Significance of Tripeptides in Research Paradigms
Within the large family of peptides, tripeptides hold a special position in research. Composed of three amino acid residues, they are often considered the minimal structure required for receptor-specific recognition in biological systems. researchgate.net This characteristic makes them invaluable models for identifying small biological compounds that can act as modulators of biological functions. researchgate.net
From a research and development perspective, tripeptides are particularly appealing for several reasons:
Cost-Effectiveness and Simplicity : Their small size allows for easier and more economical synthesis compared to larger peptides or proteins. nih.gov
Structural Analysis : Their relative simplicity facilitates detailed molecular and structural studies, including quantitative structure-activity relationship (QSAR) investigations. nih.gov
Versatility : Tripeptides are utilized in diverse research areas, including de novo protein design, predicting oligopeptide structures, and developing targeted therapeutics. researchgate.net They are key fragments for study in protein chemistry and biomaterials science. fluorochem.co.uk
Numerous tripeptides have been identified with significant biological activities, such as Diprotin A (Ile-Pro-Ile), an inhibitor of the enzyme dipeptidyl peptidase IV (DPP IV), which is a target in diabetes research. bachem.com This highlights the potential of specific tripeptide sequences to serve as lead compounds in drug discovery.
Research Trajectories and Future Perspectives for Ala-Tyr-Glu
Specific research focused exclusively on the Ala-Tyr-Glu sequence is not extensively documented in publicly available literature. However, by examining its constituent amino acids and related peptide structures, potential research directions can be inferred. The properties of Ala-Tyr-Glu are determined by the neutral, nonpolar side chain of Alanine (B10760859), the aromatic, polar side chain of Tyrosine, and the acidic side chain of Glutamic acid.
Physicochemical Properties The molecular formula for Ala-Tyr-Glu is C₁₇H₂₃N₃O₇, and its molecular weight is 381.4 g/mol . nih.govnih.gov While specific experimental data for Ala-Tyr-Glu is scarce, the properties of its constitutional isomers, which have the same formula but a different amino acid sequence, are identical.
Interactive Data Table: Computed Properties of Ala-Tyr-Glu Isomers
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃N₃O₇ | PubChem nih.govnih.gov |
| Molecular Weight | 381.4 g/mol | PubChem nih.govnih.gov |
| Exact Mass | 381.15360008 Da | PubChem nih.govnih.gov |
| Topological Polar Surface Area | 179 Ų | PubChem nih.govnih.gov |
| Hydrogen Bond Donor Count | 5 | Cactvs 3.4.6.11 nih.govnih.gov |
| Hydrogen Bond Acceptor Count | 7 | Cactvs 3.4.6.11 nih.govnih.gov |
| Rotatable Bond Count | 9 | Cactvs 3.4.6.11 nih.govnih.gov |
Potential Research Areas
Structural Studies : Research on the tripeptide L-Ala-L-Tyr-L-Ala has shown that replacing the central Alanine with Tyrosine does not significantly impact the main chain's atomic or bond properties. rsc.org This suggests that Ala-Tyr-Glu could serve as a valuable model for studying the influence of C-terminal acidic residues on the structural conformation of tyrosine-containing peptides. High-resolution X-ray crystallography could be used to study its solid-state conformation and intermolecular interactions. rsc.org
Biochemical and Medicinal Chemistry : The individual amino acids suggest potential applications. Tyrosine phosphorylation is a key mechanism in cellular signal transduction, and glutamic acid is a primary excitatory neurotransmitter. Research could explore whether Ala-Tyr-Glu or its derivatives can modulate the activity of kinases, phosphatases, or glutamate (B1630785) receptors. The structural simplicity of the tripeptide makes it an ideal candidate for creating libraries for screening against various biological targets. researchgate.net
Biomaterials Science : Peptides with alternating hydrophobic (Ala, Tyr) and hydrophilic (Glu) residues can self-assemble into ordered nanostructures. Future research could investigate the self-assembly properties of Ala-Tyr-Glu under different pH and solvent conditions to create novel hydrogels or other biomaterials.
Enzyme-Substrate Interactions : Ala-Tyr-Glu could be used as a fragment to study the substrate specificity of various proteases and peptidases. Understanding how these enzymes recognize and cleave sequences containing aromatic and acidic residues is fundamental to biochemistry.
While direct experimental data on the biological activities of Ala-Tyr-Glu is limited, its structure provides a foundation for multiple research hypotheses. Future studies involving its synthesis and screening in various biological assays are needed to uncover its potential roles and applications in science.
Structure
2D Structure
Properties
CAS No. |
31325-29-8 |
|---|---|
Molecular Formula |
C17H27N3O9 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/C9H11NO3.C5H9NO4.C3H7NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h1-4,8,11H,5,10H2,(H,12,13);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t8-;3-;2-/m000/s1 |
InChI Key |
ZZUBXZOYYZOVLC-QIKNFSLBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C(=O)O)N.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CC(=O)O)C(C(=O)O)N |
Related CAS |
31325-29-8 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Alanyl Tyrosyl Glutamic Acid
The synthesis of the tripeptide H-Ala-OH.H-Tyr-OH.H-Glu-OH, or Alanyl-Tyrosyl-Glutamic Acid (Ala-Tyr-Glu), can be achieved through several advanced chemical strategies. The principal methods employed in modern peptide chemistry are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Each approach offers distinct advantages and requires careful optimization of parameters such as resin chemistry, coupling reagents, and protecting group strategies to ensure high yield and purity of the final product.
High Resolution Structural Elucidation and Conformational Dynamics of Alanyl Tyrosyl Glutamic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Ala-Tyr-Glu
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure and dynamics of molecules in solution at atomic resolution. mdpi.comauremn.org.br For a tripeptide like Ala-Tyr-Glu, NMR can provide precise information on the torsion angles that define the backbone and side-chain conformations, as well as characterize its dynamic behavior over various timescales.
To overcome the signal overlap often present in one-dimensional (1D) NMR spectra of even small peptides, two-dimensional (2D) and three-dimensional (3D) NMR experiments are employed. libretexts.orgrsc.orgwikipedia.org These techniques spread the signals across two or three frequency axes, resolving individual resonances and revealing correlations between different nuclei.
For Ala-Tyr-Glu, a combination of the following experiments would be used:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. wikipedia.orgcreative-biostructure.com It would be used to trace the connectivity within each amino acid residue of Ala-Tyr-Glu, for instance, connecting the amide proton (NH) to the alpha-proton (Hα) and subsequently to the beta-protons (Hβ) in each residue.
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. wikipedia.org This means it can correlate the amide proton of an amino acid with all other protons within that same residue, which is invaluable for assigning specific resonances to Alanine (B10760859), Tyrosine, or Glutamic Acid.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is crucial for determining the 3D structure. rsc.org It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons. For Ala-Tyr-Glu, NOESY data would provide key distance restraints, such as those between the Hα of one residue and the NH of the next (Hα(i) – NH(i+1)), which are used to define the backbone torsion angles (φ, ψ).
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. libretexts.orgwikipedia.orgcreative-biostructure.com An ¹H-¹⁵N HSQC spectrum of Ala-Tyr-Glu would display one peak for each N-H bond, providing a unique fingerprint of the peptide's backbone and the Tyrosine side chain. These spectra are highly sensitive to the chemical environment and are excellent for monitoring conformational changes.
By integrating data from these experiments, a detailed picture of the peptide's conformation can be built. The J-coupling constants derived from COSY spectra can be used to restrain the backbone torsion angle φ, while the distance restraints from NOESY spectra help define both φ and ψ angles, as well as the side-chain χ angles.
Table 1: Representative 2D NMR Data for Conformational Analysis of Ala-Tyr-Glu. This table illustrates the type of data obtained from NMR experiments used to determine the peptide's structure. Values are hypothetical and represent typical observations.
| Experiment | Observed Correlation | Residues Involved | Structural Information Gained |
|---|---|---|---|
| COSY | Hα ↔ Hβ | Ala, Tyr, Glu | Confirms side chain proton connectivity. |
| TOCSY | NH ↔ Hα, Hβ, Hγ | Glu | Assigns all protons within the Glutamic Acid spin system. |
| NOESY | Ala Hα(i) ↔ Tyr NH(i+1) | Ala-Tyr | Provides distance restraint to define backbone ψ(Ala) and φ(Tyr) angles. |
| NOESY | Tyr Hα(i) ↔ Glu NH(i+1) | Tyr-Glu | Provides distance restraint to define backbone ψ(Tyr) and φ(Glu) angles. |
| ¹H-¹⁵N HSQC | NH ↔ N | Ala, Tyr, Glu | Resolves backbone amide signals for each residue. |
Peptides in solution are not static structures but exist as an ensemble of interconverting conformations. NMR spectroscopy can probe these dynamics. Variations in the intensities of NOESY cross-peaks can indicate motional averaging. Furthermore, NMR relaxation experiments (measuring T1, T2, and heteronuclear NOE values) can provide quantitative information about the flexibility of the peptide backbone and side chains on picosecond to nanosecond timescales. For Ala-Tyr-Glu, such studies would reveal whether certain parts of the molecule, such as the termini or the bulky side chains of Tyrosine and Glutamic Acid, are more flexible than others.
For a small tripeptide, NMR studies can often be performed on unlabeled ("natural abundance") samples. However, for more complex analyses or to overcome any spectral overlap, isotopic labeling can be employed. vt.edusynthelis.com This involves biosynthetically or synthetically incorporating NMR-active isotopes, most commonly ¹³C and ¹⁵N, into the peptide. sigmaaldrich.comutoronto.ca
Common strategies include:
Uniform Labeling: The entire peptide is enriched with ¹⁵N and/or ¹³C. This is the standard method for enabling a wide range of heteronuclear 3D NMR experiments that are crucial for larger proteins but can also help resolve ambiguity in smaller peptides. sigmaaldrich.com
Selective Labeling: Only specific amino acid types are isotopically labeled. For instance, one could synthesize Ala-Tyr-Glu with only the Tyrosine residue being ¹⁵N-labeled. This simplifies the ¹H-¹⁵N HSQC spectrum to a single peak, allowing for unambiguous monitoring of the Tyrosine residue's environment.
Site-Specific Labeling: A label is incorporated at a specific atom within a residue. This advanced technique can be used to probe very specific structural questions.
These labeling approaches enhance spectral resolution and sensitivity, facilitating more detailed structural and dynamic characterization of Ala-Tyr-Glu. utoronto.canih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities of Ala-Tyr-Glu
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org In the far-UV region (190-250 nm), the CD spectrum of a peptide is dominated by the absorption of the peptide backbone amides. The shape and magnitude of the CD spectrum are highly sensitive to the peptide's secondary structure. wikipedia.org While a tripeptide is too short to form a stable, classical secondary structure like a long α-helix or β-sheet, CD spectroscopy can reveal its conformational propensities—that is, whether it tends to adopt a particular type of structure, such as a turn, or exists primarily as a flexible, random coil.
The conformation of a peptide is often highly dependent on environmental factors like pH and temperature. nih.govbrieflands.com CD spectroscopy is an ideal tool for monitoring these effects.
pH Effects: The Ala-Tyr-Glu peptide has two ionizable groups in its side chains (the carboxylic acid of Glutamic Acid and the phenolic hydroxyl of Tyrosine) in addition to the N- and C-termini. Changes in pH will alter the protonation state of these groups. For example, at low pH, the glutamic acid side chain will be neutral, while at high pH it will be negatively charged. This change in charge distribution can alter electrostatic interactions and hydrogen-bonding patterns, leading to conformational changes that would be observable in the CD spectrum. nih.gov Studies on related peptides show that pH can induce transitions between disordered and more structured states. nih.gov
Temperature Effects: Increasing the temperature provides thermal energy that can disrupt non-covalent interactions (like hydrogen bonds and hydrophobic interactions) that stabilize a particular conformation. nih.gov By monitoring the CD spectrum as a function of temperature, one can observe the unfolding or "melting" of any transiently populated, ordered structures into a random coil state. This provides information on the thermal stability of the peptide's conformational preferences.
Table 2: Expected Influence of pH and Temperature on Ala-Tyr-Glu Conformation as Monitored by CD Spectroscopy. This table outlines the likely conformational changes and the corresponding rationale.
| Condition | Expected Conformational Change | Rationale |
|---|---|---|
| Low pH (~2) | Potential for increased structure or aggregation. | The Glutamic Acid side chain is protonated (neutral), reducing electrostatic repulsion and potentially allowing for stabilizing hydrogen bonds. |
| Neutral pH (~7) | Likely a flexible, random coil ensemble. | The N-terminus is positive and the C-terminus and Glu side chain are negative, leading to a flexible zwitterionic state. |
| High pH (~11) | Potential for conformational shifts. | The Tyrosine side chain deprotonates, introducing another negative charge, which alters the electrostatic landscape of the peptide. |
| Increasing Temperature | Transition to a more disordered/random coil state. | Thermal energy disrupts weak, non-covalent interactions that might stabilize any transiently ordered conformations at lower temperatures. |
The solvent environment plays a critical role in determining peptide conformation. aps.orgnih.gov Hydrophobic interactions, in particular, are a major driving force in peptide folding. The aromatic side chain of Tyrosine in Ala-Tyr-Glu is hydrophobic. By systematically changing the properties of the solvent and monitoring the resulting changes in the CD spectrum, one can probe the role of solvent-peptide interactions. For example, adding co-solvents like trifluoroethanol (TFE) is known to promote helical structures in peptides that have an intrinsic propensity for them. While a tripeptide is unlikely to form a stable helix, a TFE titration study could reveal if Ala-Tyr-Glu has any tendency to adopt a more compact or ordered conformation in a less polar environment, providing insight into the forces that govern its conformational ensemble.
X-ray Crystallography and Solid-State Structural Analysis of Alanyl-Tyrosyl-Glutamic Acid
X-ray crystallography provides definitive, high-resolution information about the arrangement of atoms within a crystalline solid, offering a static snapshot of the molecule's preferred conformation in the solid state.
The successful crystallization of peptides is a crucial yet often challenging step in their structural analysis. For a tripeptide such as Ala-Tyr-Glu, crystal growth is influenced by a variety of factors including solvent composition, pH, temperature, and the presence of additives. nih.gov The crystallization process for peptides typically involves screening a wide range of aqueous solutions containing different buffers, salts, and precipitants to identify conditions that promote the formation of well-ordered crystals suitable for X-ray diffraction. nih.gov
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, including peptides. nih.gov Different polymorphs arise from variations in the packing of molecules in the crystal lattice and can exhibit distinct physical properties. nih.gov The formation of a specific polymorph of Ala-Tyr-Glu would be sensitive to the crystallization conditions. For instance, the choice of solvent can significantly influence which polymorphic form is obtained. The presence of certain amino acid additives has also been shown to stabilize specific polymorphs of L-glutamic acid, a constituent of this tripeptide. semanticscholar.org
Table 1: Illustrative Crystal Growth Conditions for Tripeptides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Precipitant | Polyethylene glycol (PEG) 4000 | 2-Methyl-2,4-pentanediol (MPD) | Ammonium sulfate |
| Buffer | Sodium acetate | HEPES | Tris-HCl |
| pH | 4.5 | 7.0 | 8.5 |
| Temperature (°C) | 4 | 18 | 25 |
| Additives | 0.2 M Lithium sulfate | 0.1 M Sodium chloride | None |
This table presents hypothetical conditions based on common crystallization practices for peptides and does not represent experimentally verified data for Ala-Tyr-Glu.
The crystal packing of Ala-Tyr-Glu in the solid state would be dictated by a network of intermolecular interactions, primarily hydrogen bonds, and to a lesser extent, van der Waals forces and aromatic interactions. The backbone of the tripeptide, with its amide linkages, provides hydrogen bond donors (N-H) and acceptors (C=O). nih.gov The side chains of the amino acid residues offer additional functional groups for interaction.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of Ala-Tyr-Glu
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Residue(s) Involved |
| Hydrogen Bond | Backbone N-H | Backbone C=O | Ala, Tyr, Glu |
| Hydrogen Bond | Glu Side Chain -COOH | Glu Side Chain -COOH | Glutamic Acid |
| Hydrogen Bond | Tyr Side Chain -OH | Backbone C=O or Glu -COOH | Tyrosine, Glutamic Acid |
| π-π Stacking | Tyr Aromatic Ring | Tyr Aromatic Ring | Tyrosine |
| Van der Waals | Ala Side Chain -CH₃ | Neighboring Side Chains | Alanine |
This table outlines the likely intermolecular interactions based on the chemical structure of Ala-Tyr-Glu and general principles of peptide crystallography.
Advanced Mass Spectrometry for Gas-Phase Conformation and Fragmentation Pathways of Ala-Tyr-Glu
Mass spectrometry (MS) techniques, particularly when coupled with ion mobility, provide valuable insights into the conformational landscape of molecules in the gas phase. Tandem MS methods are instrumental in determining the amino acid sequence and identifying any post-translational modifications.
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size and shape (collision cross-section, CCS) as they drift through a gas-filled chamber under the influence of a weak electric field. nih.govnih.gov This allows for the differentiation of conformational isomers of a peptide in the gas phase. nih.gov For Ala-Tyr-Glu, IM-MS would reveal the distribution of its different gas-phase conformations, ranging from extended to more compact structures. nih.gov The presence of multiple peaks in the ion mobilogram would indicate the existence of a conformational ensemble. The relative intensities of these peaks would provide information on the abundance of each conformer. biorxiv.org
Table 3: Hypothetical Ion Mobility Data for Protonated Ala-Tyr-Glu ([M+H]⁺)
| Conformer | Drift Time (ms) | Collision Cross-Section (Ų) | Relative Abundance (%) | Putative Conformation |
| 1 | 5.2 | 150 | 65 | Extended |
| 2 | 5.8 | 165 | 30 | Globular/Folded |
| 3 | 6.1 | 172 | 5 | Compact |
This table presents illustrative data that could be obtained from an IM-MS experiment on Ala-Tyr-Glu, demonstrating the separation of different conformational states.
Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are "soft" fragmentation techniques used in tandem mass spectrometry for peptide sequencing. rsc.org These methods involve the transfer of an electron to a multiply charged peptide ion, leading to the cleavage of the N-Cα bond in the peptide backbone, producing c- and z-type fragment ions. nih.govnih.gov A key advantage of ECD and ETD is their ability to preserve labile post-translational modifications (PTMs) that are often lost during more energetic fragmentation methods like collision-induced dissociation (CID). chromatographyonline.com
For Ala-Tyr-Glu, ECD or ETD analysis of a multiply protonated precursor ion would generate a series of c and z ions, allowing for the unambiguous determination of the amino acid sequence. researchgate.net If the tyrosine residue were modified, for example by sulfation, ECD has been shown to be effective in retaining this modification on the fragment ions, thus enabling precise localization of the modification site. nih.gov The fragmentation pattern of peptides containing glutamic acid can sometimes be influenced by the acidic side chain, but ECD and ETD generally provide comprehensive sequence coverage. nih.govcore.ac.ukresearchgate.net
Table 4: Predicted ECD/ETD Fragmentation of Ala-Tyr-Glu
| Precursor Ion | Fragment Ion Type | Fragment Ion | Sequence |
| [Ala-Tyr-Glu + 2H]²⁺ | c-ion | c₁ | Ala |
| c₂ | Ala-Tyr | ||
| z-ion | z₁ | Glu | |
| z₂ | Tyr-Glu |
This table illustrates the expected primary fragment ions from an ECD or ETD experiment on Ala-Tyr-Glu, which would confirm its amino acid sequence.
Computational Modeling of Alanyl-Tyrosyl-Glutamic Acid Conformation and Dynamics
Computational modeling provides a powerful complement to experimental techniques by offering a dynamic and detailed view of the conformational landscape and flexibility of peptides.
Molecular dynamics (MD) simulations can be used to explore the conformational space of Ala-Tyr-Glu in different environments, such as in aqueous solution or in the gas phase to mimic mass spectrometry conditions. plos.org These simulations track the movements of every atom in the peptide over time, governed by a force field that describes the interatomic interactions. nih.gov MD simulations can reveal the preferred conformations of the tripeptide, the transitions between different conformational states, and the influence of solvent on its structure. nih.gov Analysis of the simulation trajectories can provide information on key structural parameters like dihedral angles, radius of gyration, and intramolecular hydrogen bonding patterns. frontiersin.org
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformations of Ala-Tyr-Glu with high accuracy. mdpi.com These calculations can help to identify the global minimum energy structure and the relative stabilities of other low-energy conformers. nih.gov QM calculations are also valuable for understanding the details of intramolecular interactions, such as hydrogen bonds and the interactions involving the aromatic side chain of tyrosine. nih.gov An integrated approach combining experimental data with computational modeling can provide a comprehensive and robust understanding of the structural and dynamic properties of Ala-Tyr-Glu. nyu.edu
Table 5: Key Torsional Angles Defining Peptide Backbone Conformation
| Angle | Description | Typical Values for Secondary Structures |
| Phi (φ) | Rotation around the N-Cα bond | α-helix: ~ -60°; β-sheet: ~ -120° |
| Psi (ψ) | Rotation around the Cα-C bond | α-helix: ~ -45°; β-sheet: ~ +120° |
| Omega (ω) | Rotation around the peptide bond (C-N) | ~180° (trans) or ~0° (cis) |
This table defines the key dihedral angles that are analyzed in computational studies to characterize the backbone conformation of peptides like Ala-Tyr-Glu. libretexts.org
Molecular Dynamics (MD) Simulations of Ala-Tyr-Glu in Various Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For the tripeptide Ala-Tyr-Glu, MD simulations can reveal how its structure and dynamics are influenced by different solvent environments. By simulating the peptide in explicit water models, such as TIP3P or SPC/E, researchers can observe the conformational transitions and hydrogen-bonding interactions that occur over time. researchgate.netresearchgate.net
The choice of force field, such as OPLS-AA, Amber, or CHARMM, is crucial in these simulations as it dictates the potential energy of the system and, consequently, the accuracy of the simulated molecular behavior. nih.gov Simulations are typically performed under constant temperature and pressure to mimic physiological conditions. researchgate.net The analysis of the simulation trajectories can provide valuable information on the peptide's flexibility, preferred conformations (e.g., extended or folded states), and the solvent's effect on its structure. researchgate.net
For instance, a simulation protocol for Ala-Tyr-Glu could involve placing a single peptide molecule in a cubic water box and running the simulation for a sufficient duration to observe conformational sampling. Key parameters to analyze from such simulations would include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand the compactness of the peptide, and the formation of intramolecular hydrogen bonds.
Table 1: Illustrative Parameters for MD Simulation of Ala-Tyr-Glu in an Aqueous Environment
| Parameter | Value/Condition |
| Force Field | OPLS-AA |
| Water Model | SPC/E |
| Box Size | 30 x 30 x 30 ų |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Quantum Chemical Calculations for Electronic Properties and Conformational Energy Landscapes of Ala-Tyr-Glu
Quantum chemical calculations provide a deeper understanding of the electronic structure and energetic properties of molecules like Ala-Tyr-Glu. Methods such as Density Functional Theory (DFT) or semi-empirical methods like PM3 can be employed to calculate various electronic parameters. nih.govjomardpublishing.com These calculations are fundamental for understanding the reactivity and stability of the peptide.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a larger gap generally indicates higher molecular stability. jomardpublishing.com Other calculated properties can include the dipole moment, partial charges on atoms, and the electrostatic potential, which are important for understanding intermolecular interactions. jomardpublishing.com
Conformational energy landscapes can be generated by performing quantum chemical calculations on various possible conformations of the Ala-Tyr-Glu tripeptide. By systematically rotating the dihedral angles of the peptide backbone, a potential energy surface can be mapped out, revealing the low-energy, stable conformations. This analysis helps to identify the global minimum energy structure and other local minima, providing a static picture that complements the dynamic information from MD simulations.
Table 2: Representative Calculated Electronic Properties for a Stable Conformation of Ala-Tyr-Glu
| Property | Illustrative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 8.5 D |
These quantum chemical studies can also shed light on the nature of intramolecular interactions, such as hydrogen bonds and π-π stacking interactions involving the tyrosine residue, which play a crucial role in stabilizing specific conformations. The combination of MD simulations and quantum chemical calculations provides a comprehensive picture of the structural and electronic properties of Alanyl-Tyrosyl-Glutamic Acid at the atomic level.
Molecular Interactions and Recognition Mechanisms of Alanyl Tyrosyl Glutamic Acid
Ligand-Receptor Binding Studies of Ala-Tyr-Glu (In Vitro Models)
In vitro binding assays are fundamental to characterizing the interaction between a ligand, such as Ala-Tyr-Glu, and its putative receptor. nih.govnih.gov These studies provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the molecular basis of the interaction. nih.gov
Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free methods for the detailed characterization of ligand-receptor interactions in real-time. nih.govmalvernpanalytical.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govwur.nl By titrating Ala-Tyr-Glu into a solution containing a target receptor, ITC can determine the binding affinity (K_a) or dissociation constant (K_d), the stoichiometry of binding (n), and the enthalpy change (ΔH) in a single experiment. nih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. The binding of Ala-Tyr-Glu to a receptor would likely be driven by a combination of enthalpic contributions from hydrogen bonds (via Tyr and Glu) and ionic interactions (via Glu), and entropic contributions related to the displacement of water molecules (hydrophobic effect from Ala and Tyr). researchgate.net
Surface Plasmon Resonance (SPR) is an optical technique that monitors the binding of an analyte (e.g., Ala-Tyr-Glu) flowing over a sensor surface where a receptor is immobilized. mdpi.comrsc.org SPR provides real-time data on the association (k_on) and dissociation (k_off) rate constants of the binding event. nih.gov The ratio of these constants (k_off/k_on) yields the equilibrium dissociation constant (K_d), a measure of binding affinity. nih.gov This technique is highly sensitive and allows for the analysis of both strong and weak interactions.
Illustrative Data: The following table presents hypothetical thermodynamic and kinetic parameters for the interaction of Ala-Tyr-Glu with a putative receptor, as would be determined by ITC and SPR. These values are for demonstrative purposes to show the type of data generated by these methods.
| Parameter | Value (Hypothetical) | Technique | Description |
| K_d (Dissociation Constant) | 50 nM | ITC / SPR | Measures binding affinity; lower values indicate stronger binding. |
| k_on (Association Rate) | 1.5 x 10⁵ M⁻¹s⁻¹ | SPR | Rate at which the Ala-Tyr-Glu/receptor complex forms. |
| k_off (Dissociation Rate) | 7.5 x 10⁻³ s⁻¹ | SPR | Rate at which the Ala-Tyr-Glu/receptor complex breaks apart. |
| n (Stoichiometry) | 1.1 | ITC | Molar ratio of Ala-Tyr-Glu to receptor at saturation. |
| ΔH (Enthalpy Change) | -12.5 kcal/mol | ITC | Heat released upon binding, indicates favorable bond formation. |
| -TΔS (Entropic Contribution) | 2.3 kcal/mol | ITC | Change in disorder; a negative value indicates an entropically favorable process. |
| ΔG (Gibbs Free Energy) | -10.2 kcal/mol | ITC | Overall binding energy, indicating a spontaneous interaction. |
The specific recognition of Ala-Tyr-Glu by a binding partner is determined by the precise three-dimensional arrangement of complementary chemical groups within the binding site. nih.gov The unique side chains of each amino acid in the tripeptide play distinct roles in this molecular recognition process.
Alanine (B10760859) (Ala): As the N-terminal residue with a small methyl side chain, alanine's contribution is primarily through hydrophobic interactions, fitting into small, nonpolar pockets within the receptor. khanacademy.org
Tyrosine (Tyr): The central tyrosine residue is particularly versatile. Its large, aromatic ring can engage in hydrophobic and π-stacking interactions. The terminal hydroxyl group is a key participant in hydrogen bonding, acting as both a donor and an acceptor. nih.gov Furthermore, the aromatic ring can form cation-π interactions with positively charged residues like lysine (B10760008) or arginine in the binding partner. nih.gov
Glutamic Acid (Glu): The C-terminal glutamic acid residue possesses a carboxylic acid side chain. At physiological pH, this group is typically deprotonated, carrying a negative charge. This allows it to form strong ionic bonds (salt bridges) with positively charged residues in the receptor, a critical interaction for anchoring the ligand and ensuring specificity. britannica.com The carboxylate group can also act as a hydrogen bond acceptor.
Illustrative Data: The table below summarizes the potential molecular interactions that mediate the recognition of Ala-Tyr-Glu within a hypothetical receptor binding pocket.
| Ala-Tyr-Glu Residue | Side Chain Moiety | Potential Interaction Type | Potential Receptor Residue Partner |
| Alanine | Methyl (-CH₃) | Hydrophobic | Leucine, Valine, Isoleucine |
| Tyrosine | Phenol Ring | π-stacking / Hydrophobic | Phenylalanine, Tryptophan |
| Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Aspartate, Serine, Histidine | |
| Aromatic Ring | Cation-π Interaction | Lysine, Arginine | |
| Glutamic Acid | Carboxylate (-COO⁻) | Ionic Bond (Salt Bridge) | Arginine, Lysine |
| Carboxylate (-COO⁻) | Hydrogen Bond (Acceptor) | Serine, Threonine, Glutamine |
Enzyme-Substrate/Inhibitor Interactions Involving Alanyl-Tyrosyl-Glutamic Acid
The peptide bonds within Ala-Tyr-Glu make it a potential substrate for proteolytic enzymes (proteases). Conversely, its structure may allow it to act as an inhibitor of certain enzymes by binding to their active or allosteric sites.
Proteolytic cleavage is the hydrolysis of the peptide bond between amino acids, a reaction catalyzed by proteases. qiagenbioinformatics.com The specificity of a protease is determined by the amino acid residues it recognizes at or near the cleavage site (the P1 and P1' positions). peakproteins.com
The sequence of Alanyl-Tyrosyl-Glutamic Acid contains two peptide bonds: Ala-Tyr and Tyr-Glu.
Cleavage at the Ala-Tyr bond: This bond is unlikely to be cleaved by common proteases like trypsin, which targets basic residues (Lys, Arg). expasy.org
Cleavage at the Tyr-Glu bond: This bond is a potential target for chymotrypsin (B1334515), which preferentially cleaves on the C-terminal side of large aromatic residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). expasy.org Therefore, incubation of Ala-Tyr-Glu with chymotrypsin would be expected to yield the products Ala-Tyr and Glu. Similarly, pepsin could potentially cleave at this site. expasy.org Endoproteinase-Glu-C (V8 protease) cleaves at the C-terminal side of glutamic acid, so it would not cleave this tripeptide unless it were part of a larger polypeptide chain. peakproteins.com
Illustrative Data: The following table predicts the susceptibility of the peptide bonds in Ala-Tyr-Glu to cleavage by selected proteases.
| Protease | P1 Specificity | Predicted Cleavage Site in Ala-Tyr-Glu | Result |
| Chymotrypsin | Aromatic (Tyr, Phe, Trp) | After Tyrosine (Tyr) | Cleavage |
| Trypsin | Basic (Lys, Arg) | None | No Cleavage |
| Pepsin | Aromatic (Phe, Tyr, Trp), Leu | After Tyrosine (Tyr) | Cleavage |
| Endoproteinase-Glu-C | Glutamic Acid (Glu) | None | No Cleavage |
If Ala-Tyr-Glu binds to an enzyme but is not processed or is processed very slowly, it can act as an enzyme inhibitor. Enzyme kinetics studies are used to determine the mode of inhibition. khanacademy.org By measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor, key parameters like the Michaelis constant (K_m) and maximum velocity (V_max) can be determined.
Competitive Inhibition: If Ala-Tyr-Glu resembles the enzyme's natural substrate, it might compete for binding to the active site. This would increase the apparent K_m (lower affinity for the substrate) but leave V_max unchanged. khanacademy.org
Noncompetitive Inhibition: The peptide could bind to a site other than the active site (an allosteric site), reducing the enzyme's catalytic efficiency without affecting substrate binding. This would decrease V_max but leave K_m unchanged. khanacademy.orgresearchgate.net
Uncompetitive Inhibition: Ala-Tyr-Glu might bind only to the enzyme-substrate complex, which would decrease both V_max and K_m. youtube.com
Illustrative Data: This table presents hypothetical kinetic data for an enzyme, illustrating a competitive inhibition mechanism by Ala-Tyr-Glu.
| Inhibitor Concentration | Apparent K_m (μM) | Apparent V_max (μmol/min) | Inhibition Type |
| 0 μM (Control) | 10 | 100 | - |
| 50 μM Ala-Tyr-Glu | 25 | 100 | Competitive |
Allosteric modulation occurs when a molecule binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. wikipedia.orgnih.gov An allosteric modulator does not compete directly with the endogenous ligand or substrate but instead modifies its effect. wikipedia.org
Ala-Tyr-Glu could potentially act as an allosteric modulator.
Positive Allosteric Modulator (PAM): Binding of the tripeptide could enhance the affinity or efficacy of the primary ligand, potentiating the biological response. wikipedia.org
Negative Allosteric Modulator (NAM): Binding could decrease the affinity or efficacy of the primary ligand, dampening the response. wikipedia.orgnih.gov
The effect of Ala-Tyr-Glu as a hypothetical allosteric modulator would be evaluated by measuring the activity of a target protein in the presence of its primary ligand, with and without the tripeptide.
Illustrative Data: This table summarizes the potential effects of Ala-Tyr-Glu acting as a hypothetical positive or negative allosteric modulator on the function of a target enzyme.
| Modulator Type | Effect on Substrate Affinity (K_m) | Effect on Catalytic Rate (V_max) | Overall Functional Outcome |
| Positive (PAM) | Decrease | Increase | Enhanced enzyme activity |
| Negative (NAM) | Increase | Decrease | Reduced enzyme activity |
Metal Ion Coordination and Chelation by Alanyl-Tyrosyl-Glutamic Acid
The tripeptide Alanyl-Tyrosyl-Glutamic Acid (Ala-Tyr-Glu) possesses multiple potential coordination sites for metal ions, making it an effective chelating agent. Like individual amino acids, peptides can act as ligands, binding to metal ions through various functional groups. wikipedia.orgekb.eg The potential binding sites in Ala-Tyr-Glu include the N-terminal amino group, the C-terminal carboxyl group, the two peptide backbone amide groups, and the side-chain functional groups of glutamic acid (a carboxyl group) and tyrosine (a phenolic hydroxyl group). The most common residues involved in metal binding are histidine, cysteine, aspartate, and glutamate (B1630785), due to the polar or charged atoms in their side chains that can provide a lone pair of electrons for coordination. nih.gov
Amino acids typically coordinate to metal ions as bidentate ligands, utilizing the amino group and the carboxylate to form a stable five-membered chelate ring. wikipedia.orgresearchgate.net In a tripeptide such as Ala-Tyr-Glu, coordination can be more complex, potentially involving multiple sites to form a multidentate chelate. The specific coordination mode depends on factors such as the nature of the metal ion, the pH of the solution (which affects the protonation state of the functional groups), and the peptide-to-metal molar ratio. nih.govmaynoothuniversity.ie For instance, the glutamic acid residue provides a strong binding site through its side-chain carboxylate, while the tyrosine residue's phenolic oxygen can also participate in coordination.
The stoichiometry of metal complexes with peptides refers to the ratio of the metal ion to the peptide ligand in the complex. Common stoichiometries for transition metal complexes with amino acid-like ligands include 1:1, 1:2, and 1:3 (metal:ligand), often resulting in octahedral or square planar geometries depending on the metal's preferred coordination number. wikipedia.org For a tripeptide like Ala-Tyr-Glu, the stoichiometry can be influenced by the number of binding sites the peptide offers and the coordination preferences of the metal ion. nih.gov
The stability of a metal complex in solution is a measure of the degree of association between the metal ion and the ligand at equilibrium. maynoothuniversity.ie This is quantitatively expressed by the stability constant (or formation constant), where a higher value indicates a more stable complex. The stability of Metal-Ala-Tyr-Glu complexes is influenced by several factors:
The Chelate Effect : As a multidentate ligand, Ala-Tyr-Glu can form multiple bonds to a single metal ion, creating one or more chelate rings. This results in a significantly more stable complex compared to coordination with monodentate ligands.
The Nature of the Metal Ion : The stability of the complex is dependent on the properties of the metal ion, such as its charge, size, and electron configuration (e.g., the Irving-Williams series for divalent transition metals).
pH of the Solution : The pH determines the protonation state of the ligand's functional groups. Deprotonation of the amino and carboxyl groups is generally required for effective coordination, meaning stability is often pH-dependent. nih.gov
Table 1: Potential Stoichiometries and Factors Affecting Stability of Metal-Ala-Tyr-Glu Complexes
| Parameter | Description | Relevance to Ala-Tyr-Glu |
|---|---|---|
| Potential Stoichiometries (Metal:Peptide) | Describes the ratio of metal ions to peptide ligands in the complex. | 1:1, 1:2, and potentially 2:1 (if two metals bind to one peptide) are possible, depending on the metal ion and conditions. |
| Coordination Number | The number of donor atoms attached to the central metal ion. | Commonly 4 or 6 for transition metals, influencing how many peptide ligands or donor atoms can bind. |
| Stability Constant (K) | Equilibrium constant for the formation of the complex. A higher K value indicates greater stability. | Expected to be high due to the chelate effect from the multidentate nature of the tripeptide. |
| pH Dependence | The stability of the complex is highly dependent on the pH of the medium. | Coordination is favored at pH values where the carboxyl and amino groups are deprotonated. The side chains of Glu and Tyr also have specific pKa values influencing their binding. |
The formation of a complex between a metal ion and Ala-Tyr-Glu can be monitored and characterized using various spectroscopic techniques, primarily infrared (IR) and UV-visible (UV-Vis) spectroscopy. jocpr.comnih.gov These methods detect changes in the electronic or vibrational properties of the peptide upon coordination.
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying the functional groups involved in metal coordination. The binding of a metal ion causes shifts in the characteristic vibrational frequencies of these groups.
Amine (N-H) and Carboxyl (C=O) Groups : Upon complexation, the stretching vibration of the N-H group in the N-terminal amine and the C=O stretching vibration of the carboxyl groups (C-terminal and glutamic acid side chain) are expected to shift to different frequencies. researchgate.netjocpr.com A shift in the C=O band indicates the involvement of the carboxylate oxygen in covalent bonding to the metal ion. jocpr.com
Amide Bands : The amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands of the peptide backbone can also shift, indicating coordination through the amide oxygen or nitrogen atoms.
Metal-Ligand Bands : New, low-frequency bands may appear in the far-IR region, corresponding to the M-O and M-N stretching vibrations, which directly confirms the formation of coordinate bonds. jocpr.com
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can be used to monitor the binding of metal ions that have d-d electronic transitions (like many transition metals) or when the ligand has a chromophore. In the case of Ala-Tyr-Glu, the tyrosine residue contains a phenolic ring that acts as a chromophore. Metal coordination can alter the electronic environment of this ring, leading to a shift in its absorption maximum (λmax) or a change in its molar absorptivity. Changes in the spectra of metal complexes can be monitored over time to assess their stability in solution. nih.gov
Table 2: Expected Spectroscopic Changes upon Metal Binding to Ala-Tyr-Glu
| Spectroscopic Technique | Functional Group/Chromophore | Observed Change upon Metal Coordination |
|---|---|---|
| Infrared (IR) Spectroscopy | Amine (N-H) | Shift in stretching and bending frequencies, indicating N-coordination. |
| Carboxylate (COO⁻) | Shift in symmetric and asymmetric stretching frequencies, indicating O-coordination. researchgate.net | |
| Amide (C=O, N-H) | Shifts in Amide I and Amide II bands. | |
| UV-Visible (UV-Vis) Spectroscopy | Tyrosine Phenolic Ring | Shift in λmax or change in absorbance, indicating interaction with the aromatic system. |
| Transition Metal Ion | Appearance or shift of d-d transition bands. |
Self-Assembly and Supramolecular Structures of Alanyl-Tyrosyl-Glutamic Acid
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Peptides are particularly adept at self-assembly due to their defined sequence, directionality, and capacity for various interactions like hydrogen bonding and electrostatic forces. acs.org The tripeptide Ala-Tyr-Glu contains residues with distinct properties—hydrophobic (Alanine), aromatic (Tyrosine), and charged/hydrophilic (Glutamic Acid)—that can drive its assembly into higher-order supramolecular structures such as nanofibers, ribbons, and hydrogels. researchgate.netmdpi.com
The aggregation of peptides into ordered, β-sheet-rich fibrillar structures is a well-known phenomenon, famously associated with amyloid diseases but also harnessed for materials science. nih.govacs.org The propensity of Ala-Tyr-Glu to form such aggregates is dictated by the interplay between its constituent amino acids.
Alanine (Ala) : This small, hydrophobic residue is frequently found in aggregating sequences and tends to promote the formation of β-sheets.
Glutamic Acid (Glu) : At neutral pH, the glutamic acid side chain is negatively charged. This can lead to electrostatic repulsion that may inhibit aggregation. However, under acidic conditions (pH below its pKa), the side chain becomes neutral, potentially increasing the propensity for aggregation. Conversely, electrostatic interactions can also direct assembly into specific morphologies. researchgate.net
Tyrosine (Tyr) : The aromatic side chain of tyrosine can participate in π-π stacking interactions, which are a significant stabilizing force in the core of many amyloid fibrils. mdpi.com
The self-assembly of peptides often begins with the formation of primary nanostructures like fibers or tapes, which can then entangle to form more complex three-dimensional networks. researchgate.net When these networks effectively trap water, they form a hydrogel, a semi-solid material with high water content. mdpi.com Peptide-based hydrogels are of great interest for biomedical applications due to their biocompatibility, biodegradability, and structural similarity to the native extracellular matrix. mdpi.com
Given its combination of hydrophobic and hydrophilic residues, Ala-Tyr-Glu has the potential to act as an amphiphilic molecule, a key characteristic for forming self-supporting hydrogels. The assembly into nanofibers would likely be driven by the formation of an extended β-sheet structure stabilized by backbone hydrogen bonds, with the side chains projecting outwards. These nanofibers could then physically cross-link through entanglement and inter-fiber interactions to create a stable hydrogel network. The mechanical properties of such a hydrogel, such as its stiffness, would be influenced by the density of the fibrillar network. acs.org
Table 3: Potential Supramolecular Structures from Ala-Tyr-Glu Self-Assembly
| Structure | Description | Formation Mechanism |
|---|---|---|
| Nanofibers/Nanoribbons | Elongated structures with diameters on the nanometer scale. | Hierarchical assembly of peptides into β-sheet structures. researchgate.net |
| Amyloid-like Fibrils | Highly ordered nanofibers characterized by a cross-β sheet structure. | Driven by hydrogen bonding, hydrophobic interactions, and π-π stacking. acs.orgnih.gov |
| Hydrogels | A 3D network of self-assembled nanofibers that entraps a large amount of water. | Entanglement and non-covalent cross-linking of nanofibers at sufficient peptide concentration. acs.orgmdpi.com |
The spontaneous organization of Ala-Tyr-Glu into supramolecular structures is governed by a delicate balance of several non-covalent interactions. The specific architecture of the final assembled state is determined by the collective effect of these forces.
Hydrogen Bonding : This is a primary driving force in peptide assembly, particularly through the formation of intermolecular hydrogen bonds between the amide groups of the peptide backbones. This interaction is directional and leads to the formation of stable secondary structures like β-sheets, which are the hallmark of peptide nanofibers. acs.org
Hydrophobic Interactions : The nonpolar alanine residue and the benzyl (B1604629) group of tyrosine will tend to be shielded from water. This entropic effect drives the aggregation of these hydrophobic regions, often forming the core of the assembled nanostructure.
Electrostatic Interactions : The glutamic acid side chain carries a negative charge at physiological pH. These charges can mediate long-range interactions, either repulsive (preventing random aggregation) or attractive (in the presence of counter-ions or positively charged regions), thereby guiding the assembly process. researchgate.net
π-π Stacking : The aromatic rings of tyrosine residues can stack on top of each other. These interactions, while weaker than hydrogen bonds, are highly specific and contribute significantly to the stability and order of the final fibrillar structure. mdpi.com
Table 4: Driving Forces for the Self-Assembly of Ala-Tyr-Glu
| Driving Force | Contributing Residue(s) | Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Peptide Backbone (all residues) | Promotes formation of ordered secondary structures (e.g., β-sheets), providing structural stability. acs.org |
| Hydrophobic Interactions | Alanine, Tyrosine | Drives the burial of nonpolar side chains away from water, initiating aggregation. |
| Electrostatic Interactions | Glutamic Acid, N/C-Termini | Modulates aggregation based on pH and ionic strength; can be repulsive or attractive, guiding the assembly pathway. researchgate.net |
| π-π Stacking | Tyrosine | Stabilizes the core of fibrillar structures through interactions between aromatic rings. mdpi.com |
Advanced Computational Chemistry and Cheminformatics for Alanyl Tyrosyl Glutamic Acid
In Silico Prediction of Conformational Preferences for Ala-Tyr-Glu
The biological function of a peptide is intrinsically linked to its three-dimensional structure. Predicting the conformational preferences of Ala-Tyr-Glu is the first step in understanding its potential interactions and activities. Several in silico techniques are employed for this purpose, with molecular dynamics (MD) simulations being a particularly powerful tool.
MD simulations model the movements of atoms in the peptide over time, providing insights into its dynamic behavior and stable conformations in a simulated environment, such as in explicit water. These simulations can reveal the accessible conformational space of the peptide, identifying low-energy structures that are more likely to be populated. The resulting trajectories can be analyzed to understand the flexibility of the peptide backbone and the orientation of the amino acid side chains.
A key tool for analyzing the results of conformational searches is the Ramachandran plot. This plot visualizes the sterically allowed and disallowed regions for the backbone dihedral angles, phi (φ) and psi (ψ), of each amino acid residue. By mapping the φ and ψ angles sampled during an MD simulation onto a Ramachandran plot, researchers can assess the conformational stability of the peptide and identify its secondary structure propensities (e.g., whether it tends to form helical or extended structures).
For Ala-Tyr-Glu, a conformational analysis would likely reveal a range of accessible structures influenced by the properties of its constituent amino acids: the small, neutral alanine (B10760859); the bulky, aromatic tyrosine; and the negatively charged glutamic acid. The interplay of hydrophobic and electrostatic interactions within the peptide and with its environment would dictate its preferred shapes.
| Torsion Angle | Alanine (Ala) | Tyrosine (Tyr) | Glutamic Acid (Glu) |
| φ (phi) | -150° to -50° | -160° to -60° | -160° to -60° |
| ψ (psi) | +120° to +180°, -70° to -30° | +100° to +180°, -60° to -40° | +100° to +180°, -60° to -40° |
| χ1 (chi1) | N/A | -180° to +180° | -180° to +180° |
| χ2 (chi2) | N/A | -120° to +120° | -180° to +180° |
This interactive table presents a hypothetical range of predicted torsion angles for the amino acid residues in Ala-Tyr-Glu based on typical values observed in molecular dynamics simulations of peptides. The user can hover over the cells to see a brief description of the torsion angle.
Molecular Docking and Virtual Screening Approaches for Ala-Tyr-Glu
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding how Ala-Tyr-Glu might interact with biological targets. The process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose.
For Ala-Tyr-Glu, molecular docking could be used to investigate its potential to inhibit an enzyme or modulate a receptor. For example, docking studies could explore its binding to the active site of a protease or its interaction with a cell surface receptor. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the peptide-receptor complex.
Virtual screening is a powerful extension of molecular docking used in drug discovery. Instead of docking a single molecule, a large library of compounds is computationally screened against a target receptor. In the context of Ala-Tyr-Glu, one could perform a virtual screen of a library of tripeptides to identify sequences with potentially higher binding affinity or improved properties compared to the original peptide. This approach accelerates the discovery of new lead compounds by prioritizing a smaller, more promising set of molecules for experimental testing.
A typical virtual screening workflow involving Ala-Tyr-Glu as a starting point would involve:
Defining a virtual library of tripeptide analogs.
Docking each peptide in the library to the target receptor.
Ranking the peptides based on their docking scores.
Selecting the top-ranked candidates for further analysis and experimental validation.
| Target Protein | Ala-Tyr-Glu Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Enzyme X (e.g., a protease) | -8.5 | Arg124, Asp201, Phe45 | Hydrogen bonds, Salt bridge |
| Receptor Y (e.g., a GPCR) | -7.2 | Trp98, Gln150 | Hydrophobic, Hydrogen bonds |
| Protein Z (e.g., a kinase) | -6.9 | Lys72, Glu91 | Salt bridge, Hydrogen bonds |
This interactive table provides hypothetical results from a molecular docking study of Ala-Tyr-Glu against three different protein targets. The docking score represents the predicted binding affinity. Hovering over the key interacting residues could reveal more information about their location in the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ala-Tyr-Glu Analogs (focusing on non-clinical activities)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological or chemical activities. For non-clinical applications, QSAR can be used to predict properties such as antioxidant potential, bitterness, or other physicochemical characteristics.
To build a QSAR model for analogs of Ala-Tyr-Glu, a dataset of peptides with known activities is required. For each peptide, a set of molecular descriptors is calculated. These descriptors are numerical representations of the chemical structure and can encode information about the peptide's size, shape, hydrophobicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested Ala-Tyr-Glu analogs. This allows for the in silico design of peptides with optimized non-clinical properties without the need for extensive synthesis and testing of every possible analog. For example, a QSAR model for antioxidant activity could guide the design of new tripeptides with enhanced radical scavenging capabilities.
Machine Learning Approaches for Peptide Design and Property Prediction Based on Ala-Tyr-Glu Sequence
Machine learning (ML), a subset of artificial intelligence, is increasingly being used for peptide design and property prediction. ML models can learn complex patterns from large datasets of peptide sequences and their associated properties, enabling them to make accurate predictions for new sequences.
Based on the Ala-Tyr-Glu sequence, several ML approaches could be employed:
Property Prediction: A machine learning model, such as a neural network or a support vector machine, could be trained on a large database of peptides to predict various properties of Ala-Tyr-Glu and its analogs. These properties could include solubility, stability, or specific non-clinical activities. researchgate.net
Generative Models: More advanced ML techniques, like generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be used to design entirely new peptide sequences. squarespace.com Starting with a seed sequence like Ala-Tyr-Glu, these models can generate novel peptides that are predicted to have desired properties.
The advantage of ML over traditional QSAR is its ability to handle more complex, non-linear relationships between peptide sequence and activity, and to learn from vast and diverse datasets.
De Novo Design Principles Inspired by Alanyl-Tyrosyl-Glutamic Acid
De novo peptide design aims to create novel peptide sequences from scratch with a predetermined structure and function. The principles of de novo design can be inspired by the structural and chemical properties of a starting peptide like Ala-Tyr-Glu.
Key principles for de novo design inspired by Ala-Tyr-Glu would include:
Incorporation of Diverse Chemistry: The combination of a small hydrophobic residue (Ala), a large aromatic residue (Tyr), and a charged residue (Glu) provides a template for creating peptides with amphipathic properties, which can be important for self-assembly or membrane interactions.
Scaffolding and Constraints: The tripeptide can serve as a minimal structural motif that can be expanded upon. For instance, one could design longer peptides that incorporate the Ala-Tyr-Glu sequence within a larger, more structured scaffold, such as a helix or a sheet. Introducing constraints, like cyclization, can also be used to create more stable and rigid structures. nih.gov
Functional Group Placement: The specific arrangement of the functional groups in Ala-Tyr-Glu (the hydroxyl group of Tyr, the carboxylic acid of Glu) can inform the design of new peptides where the precise spatial positioning of chemical functionalities is critical for a desired interaction or activity.
By leveraging these principles, computational tools can be used to explore the vast chemical space of possible peptide sequences and design novel molecules with tailored properties, moving beyond simple analogs of the original Ala-Tyr-Glu sequence. barnesandnoble.comthermofisher.com
Sophisticated Analytical and Bioanalytical Methodologies for Alanyl Tyrosyl Glutamic Acid
High-Performance Liquid Chromatography (HPLC) Method Development for Ala-Tyr-Glu
HPLC, particularly in its reversed-phase (RP-HPLC) and ultra-high-performance (UPLC) formats, is the predominant technique for the analysis of synthetic peptides. ijlpr.comalmacgroup.com Method development for Ala-Tyr-Glu involves the careful optimization of several parameters to achieve adequate resolution, sensitivity, and speed.
Key considerations for developing an HPLC method for Ala-Tyr-Glu include the choice of stationary phase, mobile phase composition, and detection parameters. A common approach involves using a C18 stationary phase with a mobile phase consisting of an aqueous component (often water with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic modifier (typically acetonitrile). researchgate.net A gradient elution, where the concentration of the organic modifier is increased over time, is generally employed to separate the main peptide from impurities with different polarities. researchgate.net Detection is frequently performed using UV spectrophotometry, capitalizing on the absorbance of the peptide bonds at low wavelengths (210-230 nm) or the specific absorbance of the tyrosine side chain at approximately 275 nm. almacgroup.comresearchgate.net
Table 1: Typical Starting Parameters for RP-HPLC Method Development for Ala-Tyr-Glu
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Stationary Phase (Column) | C18 or C8 silica, packed with ≤5 µm particles | Provides good hydrophobic retention for peptides. Smaller particles (e.g., <2 µm in UPLC) offer higher efficiency. ijlpr.com |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH. ankara.edu.tr |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for eluting peptides from the reversed-phase column. ijlpr.com |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of hydrophobicities, which is typical for peptide impurity profiles. researchgate.net |
| Flow Rate | 0.2 - 1.0 mL/min | Adjusted based on column dimensions and particle size to optimize separation efficiency. |
| Detection Wavelength | 215-230 nm and ~275 nm | 215-230 nm for general peptide bond absorbance; ~275 nm for specific detection of the Tyrosine residue. almacgroup.com |
| Column Temperature | 25 - 40 °C | Temperature control ensures reproducible retention times. ijlpr.com |
Since Alanine (B10760859), Tyrosine, and Glutamic Acid are all chiral amino acids (except for the achiral Glycine), Ala-Tyr-Glu can exist in multiple stereoisomeric forms (diastereomers and enantiomers). ankara.edu.tr The determination of chiral purity is critical, as different stereoisomers can have vastly different biological activities. researchgate.net Undesirable D-isomers can be introduced as impurities from amino acid starting materials or formed via racemization during the synthesis process. researchgate.netdntb.gov.ua
Direct chiral separation of these stereoisomers can be achieved using HPLC with a Chiral Stationary Phase (CSP). chromatographytoday.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for separating underivatized amino acids and peptides. chromatographytoday.comsigmaaldrich.com These phases possess ionic groups and are compatible with a range of mobile phases, making them ideal for polar analytes like peptides. sigmaaldrich.com Crown ether-based CSPs are also highly successful for the enantioseparation of amino acids. ankara.edu.tr
An alternative, indirect approach involves derivatizing the peptide hydrolysate with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. researchgate.netspringernature.com These diastereomeric pairs can then be readily separated on a standard achiral reversed-phase column. researchgate.net
Table 2: Comparison of Chiral Stationary Phases for Peptide Analysis
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Applicability to Ala-Tyr-Glu | Reference |
|---|---|---|---|
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Inclusion complexing, hydrogen bonding, ionic interactions. | Excellent for direct separation of underivatized, polar, and ionic compounds like amino acids and small peptides. sigmaaldrich.com | chromatographytoday.comsigmaaldrich.com |
| Crown Ether | Forms complexes with primary amino groups, effective for amino acid enantiomers. | Highly effective for separating the constituent amino acid enantiomers after peptide hydrolysis. ankara.edu.tr | ankara.edu.tr |
| Polysaccharide-based (e.g., Cellulose, Amylose) | Inclusion complexing and polar interactions. | Less effective for underivatized amino acids which are zwitterionic and poorly soluble in typical non-polar mobile phases. sigmaaldrich.com | ankara.edu.trsigmaaldrich.com |
The synthesis of peptides is a complex process that can generate a variety of impurities. almacgroup.com A thorough purity assessment is mandatory to ensure the quality and safety of the final product. fda.gov RP-HPLC coupled with mass spectrometry (LC-MS) is the gold standard for identifying and quantifying these peptide-related impurities. nih.govalmacgroup.com
Impurities in synthetic Ala-Tyr-Glu can arise from several sources during solid-phase peptide synthesis (SPPS). researchgate.net These include:
Deletion sequences : Resulting from an incomplete amino acid coupling reaction (e.g., Ala-Glu).
Truncated sequences : Formed when unreacted chains are capped to prevent further elongation. almacgroup.com
Incomplete deprotection : Residual protecting groups on the amino acid side chains. researchgate.net
Isomers : Including diastereomers from racemization or constitutional isomers. nih.gov
By-products : Generated during synthesis or final cleavage from the resin. almacgroup.com
A stability-indicating HPLC method must be developed that separates the main Ala-Tyr-Glu peak from all known and potential impurities and degradation products. almacgroup.com Forced degradation studies are often performed to ensure the method's resolving power. The use of high-resolution mass spectrometry allows for the accurate mass determination of impurities, aiding in their structural elucidation. researchgate.netlabrulez.com
Capillary Electrophoresis (CE) for Ala-Tyr-Glu Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative and complementary method to HPLC for peptide analysis. mdpi.com Separation in CE is based on the differential migration of charged analytes in an electric field within a narrow-bore capillary filled with a background electrolyte (BGE). mdpi.com This technique offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. oup.com
For Ala-Tyr-Glu, a Capillary Zone Electrophoresis (CZE) method would be employed. nih.gov The peptide, being amphoteric, can carry a positive, negative, or neutral charge depending on the pH of the BGE. This charge, along with its size, dictates its electrophoretic mobility and thus its migration time, allowing for separation from impurities. oup.com
The electrophoretic mobility of Ala-Tyr-Glu is a fundamental parameter in CE and is highly dependent on the pH of the BGE. The peptide has ionizable groups at the N-terminus (an amino group), the C-terminus (a carboxyl group), and the side chains of Tyrosine (phenolic hydroxyl) and Glutamic Acid (carboxyl group).
At low pH (e.g., <2) : All carboxyl groups are protonated (neutral), and the N-terminal amino group is protonated (positive), resulting in a net positive charge and migration towards the cathode.
At neutral pH : The terminal carboxyl and glutamic acid side chain are deprotonated (negative), while the N-terminus is protonated (positive). The net charge will be negative, leading to migration towards the anode.
At high pH (e.g., >11) : The Tyrosine side chain also deprotonates, making the peptide more strongly negative.
By systematically varying the pH of the BGE, the separation selectivity between Ala-Tyr-Glu and its derivatives or impurities can be finely tuned. For instance, a deamidated variant would have an additional negative charge, significantly altering its electrophoretic mobility and enabling its separation. acs.org
To meet the demands of high-throughput analysis, such as in drug discovery or quality control, CE can be miniaturized onto microfluidic chips. nih.gov Microchip electrophoresis integrates the separation process onto a small chip, often with multiple parallel channels, enabling rapid, automated analysis of numerous samples. nih.govnih.gov This format dramatically reduces analysis time (often to seconds), reagent consumption, and waste generation. Such systems can be designed for parallel electrophoretic separation of up to eight or more samples simultaneously. nih.gov This technology is well-suited for high-throughput screening of Ala-Tyr-Glu, for example, in evaluating synthesis conditions or screening for chiral selectors. nih.gov
Advanced Spectroscopic Quantitation of Alanyl-Tyrosyl-Glutamic Acid
Accurate quantitation of Ala-Tyr-Glu relies on advanced spectroscopic methods, typically used as detectors following a separation technique like HPLC or CE.
UV-Visible (UV-Vis) Spectroscopy : This is the most common detection method. As mentioned, the peptide bond provides a strong absorbance in the far UV range (around 215 nm). ijlpr.com The presence of the Tyrosine residue provides a distinct chromophore, allowing for more selective detection at a higher wavelength (~275-280 nm), where fewer interfering substances absorb. researchgate.net Quantitation is achieved by relating the peak area from the chromatogram or electropherogram to concentration using a calibration curve.
Mass Spectrometry (MS) : When coupled with HPLC or CE, MS provides unparalleled specificity and sensitivity for quantitation. nih.gov In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only the molecular ion of Ala-Tyr-Glu, filtering out noise from other components. For even higher selectivity, tandem mass spectrometry (MS/MS) is used in multiple reaction monitoring (MRM) mode. In this approach, the specific molecular ion of the peptide is selected, fragmented, and a specific fragment ion is monitored. This highly specific mass transition provides excellent quantitative accuracy and precision, even in complex matrices. nih.govresearchgate.net
Fluorescence Spectroscopy : While Ala-Tyr-Glu is not natively fluorescent (beyond the weak intrinsic fluorescence of Tyrosine), derivatization with a fluorescent tag can be employed to significantly enhance detection sensitivity. Reagents that react with the N-terminal amine can be used to attach a highly fluorescent molecule, allowing for detection at picomolar or even femtomolar concentrations.
Table 3: Spectroscopic Quantitation Techniques for Ala-Tyr-Glu
| Technique | Principle | Selectivity | Sensitivity | Comment |
|---|---|---|---|---|
| UV-Vis Spectroscopy | Measures absorbance of light by chromophores (peptide bond, Tyr side chain). | Moderate | Low to Moderate (ng range) | Standard detector for HPLC; robust and widely used. almacgroup.com |
| Mass Spectrometry (MS/MS) | Measures mass-to-charge ratio of the peptide and its specific fragments. | Very High | Very High (pg to fg range) | Provides structural confirmation and is ideal for complex samples and trace-level quantitation. nih.gov |
| Fluorescence Spectroscopy | Measures light emitted from a fluorophore, typically attached via derivatization. | High (depends on derivatization) | High | Requires an additional chemical step but offers excellent sensitivity. nih.gov |
UV-Vis and Fluorescence Spectroscopy for Ala-Tyr-Glu Detection
Spectroscopic methods such as UV-Vis absorption and fluorescence are fundamental tools for the detection of Ala-Tyr-Glu, primarily due to the presence of the tyrosine residue, which contains a phenolic side chain that acts as a chromophore and fluorophore.
UV-Vis spectroscopy can be used to detect and quantify Ala-Tyr-Glu in solution. The tyrosine side-chain exhibits a characteristic absorption maximum at approximately 275-280 nm. The intensity of this absorption is directly proportional to the concentration of the peptide, a principle that forms the basis of quantitative measurements. Second-derivative UV spectroscopy can also be employed to resolve the contributions of tyrosine residues in complex environments, offering enhanced sensitivity to the local microenvironment of the chromophore nih.gov.
Fluorescence spectroscopy offers a highly sensitive method for detecting Ala-Tyr-Glu. The tyrosine residue is intrinsically fluorescent, typically exhibiting an emission maximum around 303-305 nm when excited at approximately 275 nm nih.gov. This fluorescence is sensitive to environmental conditions; changes in solvent polarity, pH, or the peptide's conformational state can lead to shifts in the emission wavelength and changes in quantum yield nih.gov. These properties allow fluorescence spectroscopy to be used not only for quantification but also for studying conformational changes and interactions of the peptide nih.govnih.gov.
| Technique | Parameter | Typical Wavelength (nm) | Application |
|---|---|---|---|
| UV-Vis Spectroscopy | Absorbance Maximum (λmax) | ~275-280 | Quantification, Purity Assessment |
| Fluorescence Spectroscopy | Excitation Maximum (λex) | ~275 | Detection, Conformational Studies |
| Fluorescence Spectroscopy | Emission Maximum (λem) | ~303-305 | Detection, Environmental Probing |
Raman and Infrared Spectroscopy for Molecular Fingerprinting of Ala-Tyr-Glu
Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, provide detailed information about the molecular structure and conformation of Ala-Tyr-Glu, offering a unique "molecular fingerprint."
Raman Spectroscopy is a light-scattering technique that yields sharp, well-resolved spectral bands corresponding to specific molecular vibrations. The Raman spectrum of Ala-Tyr-Glu contains contributions from the peptide backbone and the individual amino acid side chains. Key features include the Amide I (around 1650 cm⁻¹) and Amide III bands, which are sensitive to the secondary structure of the peptide backbone. The tyrosine residue provides particularly strong and informative Raman signals. researchgate.net The Raman tyrosine doublet, with peaks near 850 and 830 cm⁻¹, is a well-established indicator of the hydrogen-bonding state of the phenolic hydroxyl group researchgate.net. The relative intensity of these two peaks can provide insights into whether the tyrosine side chain is exposed to a solvent or buried within a specific structure researchgate.net.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Like Raman spectroscopy, IR is highly sensitive to the peptide's structure. The IR spectrum is typically dominated by strong absorption bands from the peptide backbone, known as the Amide A, B, I, II, and III bands. The Amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is particularly useful for analyzing the secondary structure of peptides wikipedia.org. Additional bands corresponding to the vibrations of the glutamic acid carboxyl groups and the tyrosine phenolic group can also be identified, providing a comprehensive vibrational profile of the tripeptide scispace.com.
| Functional Group | Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |
|---|---|---|---|
| Peptide Backbone | Amide I (C=O stretch) | IR, Raman | 1600 - 1700 |
| Peptide Backbone | Amide II (N-H bend, C-N stretch) | IR | 1510 - 1580 |
| Peptide Backbone | Amide III | IR, Raman | 1220 - 1300 |
| Tyrosine Ring | Ring Breathing | Raman | ~830 and ~850 (doublet) |
| Glutamic Acid | Carboxyl C=O Stretch | IR | ~1700 - 1760 |
Hyphenated Techniques for Comprehensive Analysis of Ala-Tyr-Glu
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. For Ala-Tyr-Glu, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide unparalleled sensitivity and specificity, enabling both quantification and structural elucidation.
LC-MS/MS for Trace Analysis and Metabolite Identification (non-clinical context)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the trace analysis of peptides like Ala-Tyr-Glu in complex matrices. The method combines the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
In a typical workflow, the sample is first injected into an LC system, often employing a reversed-phase column (e.g., C18), where Ala-Tyr-Glu is separated from other components based on its hydrophobicity. Following separation, the peptide enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]⁺ of the peptide with minimal fragmentation.
The tandem mass spectrometer (MS/MS) allows for further structural confirmation and quantification. The parent ion corresponding to Ala-Tyr-Glu (m/z 382.16) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern that confirms the peptide's identity and sequence. For quantitative analysis, Multiple Reaction Monitoring (MRM) is often used, where specific parent-to-fragment ion transitions are monitored, providing exceptional sensitivity and selectivity. nih.govnih.govresearchgate.net
| Parameter | Description | Typical Value |
|---|---|---|
| LC Column | Stationary Phase | Reversed-Phase C18 |
| Ionization Mode | Technique | Positive Electrospray Ionization (ESI+) |
| Parent Ion (MS1) | Protonated Molecule [M+H]⁺ | m/z 382.16 |
| Fragment Ions (MS2) | Key product ions from CID | Peptide backbone fragments (b- and y-ions) |
| Quantitative Mode | Detection Method | Multiple Reaction Monitoring (MRM) |
GC-MS of Derivatized Ala-Tyr-Glu
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but its application to peptides like Ala-Tyr-Glu requires a critical preliminary step: derivatization. Peptides are inherently non-volatile and thermally labile due to their polar functional groups (carboxyl, amino, and hydroxyl groups) and zwitterionic nature. Derivatization is a chemical process that converts these polar groups into less polar, more volatile, and more thermally stable functional groups, making the analyte suitable for GC analysis. sigmaaldrich.comyoutube.com
Common derivatization strategies for amino acids and peptides include:
Silylation: This process replaces active hydrogens on -OH, -NH₂, and -COOH groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form stable TBDMS derivatives. sigmaaldrich.com
Acylation and Esterification: Carboxyl groups are converted to esters (e.g., methyl or ethyl esters), and amino groups are converted to amides using acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov
Once derivatized, the Ala-Tyr-Glu derivative can be injected into the GC, where it is separated from other volatile components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a characteristic fragmentation pattern for identification and quantification. mdpi.com
| Derivatization Method | Reagent Example | Target Functional Groups on Ala-Tyr-Glu |
|---|---|---|
| Silylation | MTBSTFA | -COOH (Glu), -OH (Tyr), -NH₂ (Ala) |
| Esterification | Acidified Methanol | -COOH (Glu) |
| Acylation | Pentafluoropropionic Anhydride (PFPA) | -NH₂ (Ala), -OH (Tyr) |
Development of Biosensors and Sensing Platforms for Alanyl-Tyrosyl-Glutamic Acid
The development of biosensors offers a promising avenue for the rapid, sensitive, and selective detection of Ala-Tyr-Glu, potentially enabling real-time monitoring in various applications. A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to convert a biological recognition event into a measurable signal. nih.gov
For Ala-Tyr-Glu, a hypothetical biosensor could be designed using several principles:
Biorecognition Element: This component provides specificity. Potential elements include:
Enzymes: A specific peptidase that selectively cleaves Ala-Tyr-Glu could be immobilized on the sensor surface. The detection would then be based on the consumption of a substrate or the generation of a product.
Antibodies: Monoclonal or polyclonal antibodies raised specifically against the Ala-Tyr-Glu epitope would offer high-affinity and selective binding.
Aptamers: Synthetic single-stranded DNA or RNA molecules could be engineered to bind to the tripeptide with high specificity.
Transducer: This component converts the binding event into a quantifiable signal. Common transduction methods include:
Electrochemical: An amperometric sensor could measure the current produced by the oxidation or reduction of a product from an enzymatic reaction nih.gov. A potentiometric sensor could detect changes in ion concentration resulting from the biorecognition event.
Optical: Surface Plasmon Resonance (SPR) could detect the change in refractive index upon binding of the peptide to a functionalized surface. Fluorescence-based sensors could measure changes in fluorescence upon binding.
The primary goal of these sensing platforms is to move beyond traditional laboratory-based analyses towards portable, cost-effective, and user-friendly devices for on-site detection.
| Component | Example | Principle of Operation |
|---|---|---|
| Biorecognition Element | Specific Peptidase (Enzyme) | Catalyzes a specific reaction involving Ala-Tyr-Glu. |
| Anti-Ala-Tyr-Glu Antibody | Highly specific binding to the tripeptide. | |
| Transducer | Electrochemical (Amperometric) | Measures the current from a redox reaction involving a product of enzymatic cleavage. |
| Optical (Surface Plasmon Resonance) | Detects the mass change on the sensor surface when Ala-Tyr-Glu binds to the immobilized antibody. |
Chemical Derivatization and Functional Modification of Alanyl Tyrosyl Glutamic Acid
Site-Specific Labeling and Tagging of Ala-Tyr-Glu
Site-specific labeling of Ala-Tyr-Glu allows for the introduction of reporter groups at defined positions within the peptide. This is crucial for tracking the peptide in biological systems, studying its interactions with other molecules, and developing diagnostic and imaging agents. The distinct side chains of alanine (B10760859), tyrosine, and glutamic acid, along with the N-terminal amine and C-terminal carboxylic acid, offer a versatile platform for selective chemical modifications.
Fluorescent Probes and Reporter Groups on Ala-Tyr-Glu
The attachment of fluorescent probes to Ala-Tyr-Glu enables its detection and quantification with high sensitivity. The choice of labeling strategy depends on the desired site of modification and the specific properties of the fluorescent dye.
The tyrosine residue is a prime target for labeling due to its phenolic side chain. A new tyrosine-specific liquid chromatography assay with pre-column fluorogenic derivatization has been described for tyrosine-containing peptides like Tyr-Gly. This method involves the o-hydroxylation of the tyrosine residue, followed by oxidation and condensation to produce a highly fluorescent species nih.gov. While peptides can be modified with intrinsically fluorescent amino acids like tryptophan or tyrosine, their spectroscopic properties can be complex proteogenix.scienceproteogenix.science.
The N-terminal amine and the side chain of a lysine (B10760008) residue (if present) are common sites for conjugation with amine-reactive fluorescent dyes researchgate.net. For Ala-Tyr-Glu, the N-terminal α-amino group can be selectively targeted under controlled pH conditions. The glutamic acid side chain's carboxylic acid group can also be used for labeling after activation, for example, by forming an active ester that can then react with an amine-containing fluorophore.
A variety of fluorescent dyes are available for peptide labeling, each with distinct excitation and emission spectra, quantum yields, and environmental sensitivities proteogenix.science. The selection of a particular dye is dictated by the specific experimental requirements, such as the desired wavelength for detection and the need for a probe that is sensitive to changes in the local environment beilstein-journals.org.
Table 1: Potential Fluorescent Labeling Strategies for Ala-Tyr-Glu
| Target Site | Reactive Group on Peptide | Reagent Type | Example Fluorophore |
| N-terminus | α-Amino group | Amine-reactive (e.g., NHS ester, isothiocyanate) | Fluorescein isothiocyanate (FITC) |
| C-terminus | Carboxylic acid group | Amine (after activation of the carboxyl group) | Amine-modified rhodamine |
| Tyrosine Side Chain | Phenolic hydroxyl group | Diazonium salts, tyrosinase-based methods | Custom diazonium dyes, enzyme-generated fluorophores |
| Glutamic Acid Side Chain | γ-Carboxylic acid group | Amine (after activation of the carboxyl group) | Dansyl cadaverine |
Isotopic Labeling for NMR and MS Applications of Ala-Tyr-Glu
Isotopic labeling is a powerful technique for studying the structure, dynamics, and metabolism of peptides using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In this method, specific atoms in the Ala-Tyr-Glu peptide are replaced with their heavier, stable isotopes, such as ²H, ¹³C, or ¹⁵N nih.gov.
For NMR studies, uniform or selective labeling with ¹³C and ¹⁵N can help to resolve signal overlap and facilitate structure determination utoronto.ca. For a small peptide like Ala-Tyr-Glu, selective labeling of one or two amino acids can provide specific structural and dynamic information. For instance, ¹³C-labeling of the alanine methyl group can be a sensitive probe of local backbone conformation whiterose.ac.uk. However, isotopic scrambling can be an issue with certain amino acids; for example, attempts to label glutamine and glutamic acid residues with ¹⁵N-Gln and ¹⁵N-Glu can lead to significant isotopic scrambling nih.gov.
In mass spectrometry, isotopic labeling is a cornerstone of quantitative proteomics nih.gov. By introducing a known amount of an isotopically labeled version of Ala-Tyr-Glu as an internal standard, the relative or absolute quantity of the unlabeled peptide in a complex sample can be accurately determined semanticscholar.org. A variety of chemical isotope labeling strategies can be employed for the sensitive and accurate determination of dipeptides and tripeptides in biological samples semanticscholar.org. The mass difference between the light (natural abundance) and heavy (isotopically labeled) forms of the peptide allows for their distinct detection and quantification in the mass spectrometer semanticscholar.org. For tyrosine-containing peptides, a stable isotope labeling method targeting the tyrosine residue has been developed for relative peptide quantitation by mass spectrometry researchgate.net.
Table 2: Common Isotopes Used in Peptide Labeling
| Isotope | Natural Abundance (%) | Application |
| ²H (Deuterium) | 0.015 | Simplification of ¹H NMR spectra, MS-based quantitation |
| ¹³C | 1.1 | NMR structure determination, MS-based quantitation |
| ¹⁵N | 0.37 | NMR structure determination, MS-based quantitation |
Introduction of Non-Canonical Amino Acids into Ala-Tyr-Glu Analogs
The incorporation of non-canonical amino acids (ncAAs) into peptides is a rapidly expanding field that allows for the introduction of novel chemical functionalities, structural constraints, and metabolic stability nih.govresearchgate.net. Replacing one or more of the native amino acids in Ala-Tyr-Glu with an ncAA can lead to analogs with tailored properties.
For example, replacing alanine with a more sterically hindered amino acid like α-aminoisobutyric acid (Aib) can induce a helical conformation. The introduction of fluorinated amino acids can enhance protein stability and be used as probes for ¹⁹F NMR studies. Photo-crosslinkable amino acids can be incorporated to study peptide-protein interactions by covalently trapping binding partners upon photoactivation.
The synthesis of such analogs is typically achieved through solid-phase peptide synthesis (SPPS), where a wide variety of commercially available or custom-synthesized ncAAs can be incorporated at specific positions in the peptide sequence. Semi-synthetic approaches, which combine chemical synthesis with biological expression systems, have also been developed for incorporating ncAAs into larger peptides and proteins nih.gov.
Table 3: Examples of Non-Canonical Amino Acids and Their Potential Effects on Ala-Tyr-Glu Analogs
| Non-Canonical Amino Acid | Potential Position in Ala-Tyr-Glu | Potential Effect |
| β-Alanine | Any | Increased flexibility, altered backbone spacing |
| D-Alanine/D-Tyrosine/D-Glutamic Acid | Any | Increased proteolytic stability, altered conformation |
| p-Azido-L-phenylalanine | In place of Tyrosine | Introduction of a bioorthogonal handle for "click" chemistry |
| L-3,4-Dihydroxyphenylalanine (DOPA) | In place of Tyrosine | Enhanced adhesive properties |
| Statine | Any | Transition-state analog for protease inhibition |
Cyclization and Conformationally Constrained Analogs of Ala-Tyr-Glu
Linear peptides like Ala-Tyr-Glu are often highly flexible in solution, which can be detrimental to their biological activity and metabolic stability. Cyclization is a common strategy to introduce conformational constraints, which can pre-organize the peptide into a bioactive conformation and protect it from enzymatic degradation altabioscience.comresearchgate.net.
For Ala-Tyr-Glu, several cyclization strategies can be envisioned. Head-to-tail cyclization would involve forming a peptide bond between the N-terminal alanine and the C-terminal glutamic acid. However, for short peptides, this can be challenging and may lead to dimerization nih.gov. The glutamic acid side chain offers a convenient handle for side-chain-to-backbone or side-chain-to-side-chain cyclization. For example, the γ-carboxyl group of glutamic acid can be linked to the N-terminal amine or to the side chain of another amino acid (if one with a suitable reactive group is introduced into the sequence). The internal cyclization of glutamic acid to form pyroglutamic acid is also a known reaction that can occur under certain conditions researchgate.net.
Besides cyclization, other methods to introduce conformational constraints include the incorporation of rigid amino acids (e.g., proline analogs), the introduction of intramolecular crosslinks (e.g., lactam bridges), and the use of peptide mimics researchgate.netnih.gov.
Table 4: Potential Cyclization Strategies for Ala-Tyr-Glu Analogs
| Cyclization Type | Description |
| Head-to-Tail | Formation of a peptide bond between the N-terminal amine of Ala and the C-terminal carboxyl of Glu. |
| Side-Chain-to-Backbone (N-terminus) | Formation of an amide bond between the γ-carboxyl of Glu and the N-terminal amine of Ala. |
| Side-Chain-to-Backbone (C-terminus) | Requires modification of the C-terminus and is less common. |
| Side-Chain-to-Side-Chain | Requires introduction of another reactive amino acid into the sequence. |
Bioconjugation of Alanyl-Tyrosyl-Glutamic Acid to Polymers and Nanomaterials
Bioconjugation of Ala-Tyr-Glu to polymers and nanomaterials can impart new properties to the peptide or use the peptide to target the conjugate to specific biological sites.
Peptide-Polymer Conjugates Incorporating Ala-Tyr-Glu
The covalent attachment of polymers, most notably polyethylene glycol (PEG), to peptides is a well-established strategy to improve their pharmacokinetic properties. This process, known as PEGylation, can increase the peptide's solubility, extend its circulation half-life, and reduce its immunogenicity researchgate.netfrontiersin.orgbachem.com.
For Ala-Tyr-Glu, PEGylation can be achieved by reacting an activated PEG derivative with one of the peptide's functional groups. The N-terminal amine is a common target for PEGylation. The carboxylic acid groups of glutamic acid (both α and γ) can also be used for conjugation after activation. The tyrosine side chain can be targeted for conjugation using specific chemistries, such as diazonium coupling reading.ac.uk.
The synthesis of peptide-polymer conjugates can be achieved through various strategies, including "grafting to" (attaching a pre-formed polymer to the peptide), "grafting from" (growing a polymer chain from the peptide), and the polymerization of peptide-containing monomers nih.gov.
Table 5: Common Functional Groups for Peptide-Polymer Conjugation
| Reactive Group on Peptide | Reactive Group on Polymer | Linkage Formed |
| Amine (-NH₂) | NHS ester, aldehyde | Amide, imine (reducible to amine) |
| Carboxylic acid (-COOH) | Amine (with coupling agents) | Amide |
| Thiol (-SH) (if introduced) | Maleimide, vinyl sulfone | Thioether |
| Phenol (Tyrosine) | Diazonium salt | Azo bond |
The bioconjugation of peptides to nanomaterials, such as gold nanoparticles, is an area of intense research for applications in drug delivery, diagnostics, and bio-sensing nih.gov. Peptides can be attached to gold nanoparticles through various interactions, including covalent bonds with thiol-containing linkers or non-covalent interactions involving specific amino acid residues nih.govfrontiersin.orgacs.org. The tyrosine and glutamic acid residues in Ala-Tyr-Glu could potentially be involved in the binding and stabilization of nanoparticles.
Surface Functionalization of Nanoparticles with Ala-Tyr-Gluresearchgate.net
The functionalization of nanoparticle surfaces with peptides like Ala-Tyr-Glu is a significant area of research for developing advanced materials for biomedical applications. The constituent amino acids of Ala-Tyr-Glu provide distinct functionalities that can be leveraged for nanoparticle conjugation. The process involves attaching the peptide to the nanoparticle surface through covalent or non-covalent interactions, thereby imparting new biological or chemical properties to the nanoparticle.
Mechanisms of Conjugation:
Amide Bond Formation: The primary amine at the N-terminus (Alanine) and the carboxylic acid groups (C-terminus and Glutamic Acid side-chain) are readily available for forming stable amide bonds. This is commonly achieved using carbodiimide crosslinker chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.comnih.gov EDC activates the carboxyl groups of glutamic acid, which then react with primary amines on an amine-functionalized nanoparticle surface, or conversely, the N-terminal amine of the peptide can react with a carboxyl-activated nanoparticle. rsc.org
Tyrosine-Mediated Interactions: The tyrosine residue offers unique routes for functionalization. Its phenolic hydroxyl group can participate in redox reactions, making it capable of reducing metal precursors to form nanoparticles, such as silver (AgNPs) or gold (AuNPs), while simultaneously acting as a capping agent. researchgate.netdntb.gov.ua In this "green synthesis" approach, the peptide is directly incorporated into the nanoparticle's stabilizing layer during its formation. researchgate.netnih.gov Additionally, the aromatic ring of tyrosine can interact with nanoparticle surfaces through π-π stacking. escholarship.org
Electrostatic Interactions: The net charge of the Ala-Tyr-Glu peptide, which is dependent on the pH of the surrounding medium, can be used for non-covalent immobilization onto charged nanoparticle surfaces. The glutamic acid residue provides a negative charge at physiological pH, which can interact with positively charged nanoparticles. nih.gov
Research Findings:
While specific studies detailing the functionalization of nanoparticles with the Ala-Tyr-Glu tripeptide are not extensively documented, research on its constituent amino acids and similar peptides provides a strong basis for its potential applications. Molecular dynamics simulations have shown that peptides containing amino acids like alanine, glutamic acid, and tyrosine adsorb onto gold nanoparticle surfaces, with their conformational flexibility being influenced by the conjugation. nih.govmdpi.com Studies on tyrosine-based functionalization have demonstrated the successful fabrication of silver nanoparticles on mesoporous silica nanoparticles, where tyrosine acts as both a reducing and stabilizing agent. researchgate.net This approach highlights a simple, environmentally friendly method for creating peptide-functionalized nanomaterials.
The table below summarizes potential strategies for conjugating Ala-Tyr-Glu to different types of nanoparticles based on the peptide's functional groups.
| Nanoparticle Type | Reactive Site on Ala-Tyr-Glu | Conjugation Chemistry | Potential Application |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | N-terminal Amine (Ala), Carboxyl Groups (Glu) | EDC/NHS Coupling | Biosensing, Drug Delivery |
| Silver Nanoparticles (AgNPs) | Phenolic Group (Tyr) | Reductive Adsorption (Green Synthesis) | Antimicrobial Agents |
| Iron Oxide Nanoparticles (Fe₃O₄) | Carboxyl Groups (Glu) | Carbodiimide Chemistry | Magnetic Resonance Imaging (MRI), Targeted Delivery |
| Silica Nanoparticles (SiO₂) | N-terminal Amine (Ala) | Coupling to surface silanol groups via silane linkers | Bioimaging, Theranostics |
Chemical Cross-Linking and Dimerization Studies of Ala-Tyr-Glu
Chemical cross-linking of Ala-Tyr-Glu can be achieved either through the reaction of its functional groups with external cross-linking agents or through the direct dimerization of its residues, primarily tyrosine. These modifications can lead to the formation of peptide dimers, oligomers, or hydrogels with altered structural and functional properties.
Cross-Linking with Bifunctional Reagents:
The amine and carboxyl groups of Ala-Tyr-Glu are targets for various homobifunctional and heterobifunctional cross-linking reagents. korambiotech.com
Glutaraldehyde: This non-specific cross-linker reacts primarily with amine groups (N-terminus of Alanine) to form Schiff bases, leading to intermolecular cross-linking. nih.govnih.gov The reaction can result in the formation of polymers and is often used to stabilize protein structures. tandfonline.com
Carbodiimides (e.g., EDC): As a "zero-length" cross-linker, EDC facilitates the formation of a direct amide bond between the N-terminal amine of one Ala-Tyr-Glu molecule and a carboxyl group (from glutamic acid) of another, effectively creating a peptide dimer or polymer. nih.govthermofisher.com
Dimerization via Tyrosine Residues:
The most significant intrinsic cross-linking mechanism for Ala-Tyr-Glu involves the oxidative coupling of its tyrosine residue to form dityrosine. mdpi.com This process is a marker of oxidative stress and can be initiated by enzymatic action, chemical oxidants, or photochemical reactions. nih.govnih.gov
The mechanism begins with the generation of a tyrosyl radical through the removal of a hydrogen atom from the phenolic hydroxyl group. nih.gov Two tyrosyl radicals can then combine to form a stable covalent bond. researchgate.net
Types of Tyrosine-Tyrosine Cross-Links:
Ortho-Ortho (o,o') Dityrosine: This is the most common and thermodynamically preferred linkage, forming a C-C bond between the ortho positions of the two phenol rings. mdpi.comnih.gov
Iso-dityrosine: This involves the formation of a C-O bond between the two tyrosine residues. mdpi.com
Michael Addition Dimers (MAD): More complex dimers can form through Michael additions, leading to cyclized products. This process can be slow, taking over 48 hours to complete. nih.govnih.gov
Recent research has utilized ruthenium-based photoreactions to induce dityrosine cross-linking in elastin-like polypeptides, allowing for the fine-tuning of the mechanical properties of resulting scaffolds. acs.org Another approach uses a reactive tag containing histidine and tyrosine residues to create peptide nanoclusters through dityrosine bond formation, enhancing immunogenicity. nih.gov
The table below outlines different methods for the cross-linking and dimerization of Ala-Tyr-Glu.
| Method | Target Residue(s) | Reagent/Initiator | Resulting Linkage |
|---|---|---|---|
| Carbodiimide Cross-Linking | Alanine (N-terminus), Glutamic Acid (Carboxyls) | EDC/NHS | Amide Bond (Peptide Bond) |
| Glutaraldehyde Cross-Linking | Alanine (N-terminus) | Glutaraldehyde | Schiff Base / Complex Polymer |
| Oxidative Coupling | Tyrosine | Peroxidases, H₂O₂, Radicals (e.g., N₃•) | Dityrosine (C-C or C-O bond) |
| Photochemical Cross-Linking | Tyrosine | UV light, Photosensitizers (e.g., Ruthenium complexes) | Dityrosine (C-C bond) |
Exploration of Biological Roles and Mechanistic Implications of Alanyl Tyrosyl Glutamic Acid in Vitro Studies
Enzyme Modulation and Regulatory Activities of Ala-Tyr-Glu in Cell-Free Systems
Cell-free systems, which contain the necessary machinery for biological processes like transcription and translation without intact cells, offer a simplified environment to study the direct effects of molecules on enzymatic activity. nih.govresearchgate.net This approach allows for the precise measurement of how Alanyl-Tyrosyl-Glutamic Acid (Ala-Tyr-Glu) may act as a modulator of specific enzymes.
Peptides are well-established as potent and selective modulators of enzyme function. The specific sequence of amino acids in Ala-Tyr-Glu dictates its three-dimensional structure and chemical properties, which in turn determine its binding affinity and regulatory effect on target enzymes. The alanine (B10760859) residue provides a small, non-polar component, the tyrosine residue offers a bulky, aromatic, and hydroxyl-containing group capable of hydrogen bonding, and the glutamic acid residue contributes a negatively charged carboxyl group. This combination of features allows for a range of potential interactions, including hydrophobic, electrostatic, and hydrogen bonds, with the active or allosteric sites of an enzyme.
For instance, the glutamic acid residue could mimic a natural substrate or interact with positively charged residues in an enzyme's active site, potentially leading to competitive inhibition. Conversely, the tyrosine residue is significant in many biological interactions and its phosphorylation by tyrosine kinases is a key signaling mechanism, suggesting that Ala-Tyr-Glu could interfere with or promote the activity of these enzymes. nih.gov Research on other peptides has demonstrated that specific sequences can lead to either the enhancement or reduction of catalytic activity, depending on the target enzyme.
Illustrative Data on Enzyme Inhibition by Ala-Tyr-Glu
| Enzyme Target | Inhibition Constant (Ki) | Type of Inhibition |
|---|---|---|
| Hypothetical Protease A | 15 µM | Competitive |
| Hypothetical Kinase B | 50 µM | Non-competitive |
| Hypothetical Phosphatase C | 5 µM | Competitive |
Understanding the mechanism of enzyme modulation requires detailed kinetic and thermodynamic analysis. researchgate.netresearchgate.net Kinetic studies determine the rates of the enzyme-catalyzed reaction in the presence and absence of the peptide, revealing parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Changes in these values indicate the nature of the inhibition or activation. For example, an increase in Kₘ with no change in Vₘₐₓ is characteristic of competitive inhibition, where the peptide competes with the substrate for the same binding site.
Thermodynamic analysis, often performed using techniques like Isothermal Titration Calorimetry (ITC), provides insight into the energetics of the binding interaction. nih.gov These studies measure the heat change upon binding to determine the dissociation constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). nih.gov This information helps to elucidate the forces driving the interaction, such as hydrogen bonds, hydrophobic interactions, or electrostatic forces. A favorable enthalpy of binding, for instance, suggests strong hydrogen bonding or van der Waals interactions between the peptide and the enzyme. nih.gov
Exemplary Thermodynamic Parameters for Ala-Tyr-Glu Binding to an Enzyme
| Parameter | Value | Interpretation |
|---|---|---|
| Dissociation Constant (Kd) | 10 µM | Indicates strong binding affinity |
| Enthalpy Change (ΔH) | -25 kJ/mol | Exothermic reaction, driven by favorable bond formation (e.g., hydrogen bonds) |
| Entropy Change (ΔS) | -5 J/(mol·K) | Slightly unfavorable, suggesting a loss of conformational freedom upon binding |
| Gibbs Free Energy (ΔG) | -23.5 kJ/mol | Spontaneous binding process |
Antioxidant and Radical Scavenging Activities of Alanyl-Tyrosyl-Glutamic Acid (In Vitro Assays)
Antioxidants play a crucial role in mitigating oxidative stress by neutralizing harmful reactive oxygen species (ROS). mdpi.com Peptides containing certain amino acids, particularly aromatic ones like tyrosine and acidic ones like glutamic acid, have been shown to possess significant antioxidant properties. researchgate.net
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods used to evaluate the radical scavenging ability of compounds. mdpi.commdpi.com In these assays, the antioxidant donates a hydrogen atom or an electron to the stable radical, causing a color change that can be measured to quantify the scavenging activity. nih.gov
Comparative Radical Scavenging Activity (IC₅₀ Values)
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |
|---|---|---|
| Ala-Tyr-Glu (Hypothetical) | 150 | 95 |
| L-Tyrosine | 250 | 180 |
| Ascorbic Acid (Standard) | 25 | 15 |
IC₅₀: The concentration required to scavenge 50% of the radicals.
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. aocs.org Metal chelating agents can act as secondary antioxidants by binding these metal ions, rendering them inactive and preventing radical formation. mdpi.comnih.gov
Hypothetical Metal Chelating Activity of Ala-Tyr-Glu
| Compound | Fe²⁺ Chelating Activity (%) at 1 mg/mL |
|---|---|
| Ala-Tyr-Glu | 85.5 |
| EDTA (Standard) | 99.2 |
| L-Glutamic Acid | 60.1 |
Immunomodulatory Potential of Alanyl-Tyrosyl-Glutamic Acid (Mechanistic, Non-Clinical Focus)
The immune system is a complex network of cells and molecules that defend the body against pathogens. Peptides can play a significant role in modulating immune responses.
Interaction with Immune Receptors In Vitro
The interaction of peptides with immune receptors is a key mechanism for initiating an immune response. Studies have shown that polymers containing glutamic acid, alanine, and tyrosine can stimulate specific subsets of T cells. For example, random copolymers of glutamic acid-alanine-tyrosine have been found to be stimulatory for Vγ5/Vδ1-TCR+ epidermal T cell lines. nih.gov This suggests that the peptide sequence can be recognized by T-cell receptors (TCRs), likely through a TCR-mediated process. nih.gov
The individual amino acids—alanine, glutamic acid, and tyrosine—are among the residues found at the interaction interface between TCRs and peptide-MHC complexes. amegroups.org The specific sequence and conformation of Ala-Tyr-Glu would determine its binding affinity and specificity for different immune receptors, such as TCRs or other pattern recognition receptors. In vitro studies using purified immune receptors and Ala-Tyr-Glu would be required to characterize this interaction directly.
Modulation of Cytokine Production in Isolated Immune Cells (Mechanistic)
Cytokines are small proteins that are crucial for controlling the growth and activity of other immune system cells and blood cells. nih.gov When an immune cell is activated, it releases cytokines that can signal to other cells.
Research on related peptides provides insight into the potential effects of Ala-Tyr-Glu. For instance, the stimulation of Vγ5/Vδ1-TCR+ epidermal T cell lines by poly-glutamic acid-alanine-tyrosine resulted in the production of cytokines. nih.gov The response to these polymers was dependent on the presence of Interleukin-2 (IL-2), a cytokine that promotes the proliferation of T cells. nih.gov Similarly, the dipeptide L-alanyl-L-glutamine has been shown to enhance T-lymphocyte proliferation and cytokine production in vitro. researchgate.net
These findings suggest that Ala-Tyr-Glu could modulate the production of cytokines in isolated immune cells. Mechanistically, this would likely occur following the binding of the peptide to a surface receptor on an immune cell, triggering intracellular signaling pathways that lead to the transcription and translation of cytokine genes.
Table 3: Potential Cytokine Modulation by Ala-Tyr-Glu in Isolated Immune Cells
| Immune Cell Type | Potential Effect of Ala-Tyr-Glu | Cytokines Potentially Affected |
|---|---|---|
| T-Lymphocytes | Stimulation of proliferation and activation. | Interleukin-2 (IL-2), Interferon-gamma (IFN-γ) |
The specific profile of cytokines produced would depend on the type of immune cell and the nature of the interaction with Ala-Tyr-Glu.
Prebiotic Chemistry and Origin of Life Relevance of Ala-Tyr-Glu
Prebiotic chemistry explores the chemical pathways that could have led to the formation of the building blocks of life on early Earth. youtube.com Amino acids like glycine, alanine, aspartic acid, and valine are thought to have been abundant in the prebiotic environment. nih.gov The formation of peptides from these simple amino acids is considered a crucial step toward the origin of proteins and, ultimately, life. researchgate.net
The components of Ala-Tyr-Glu have varying relevance in this context. Alanine and Glutamic Acid (which is structurally similar to Aspartic Acid) are considered to be among the earliest and most frequently occurring prebiotic amino acids. acs.org They likely formed the basis of the first simple peptides, which may have favored the formation of β-sheet structures. acs.org
Tyrosine, an aromatic amino acid, is generally considered a later addition to the proteinogenic amino acid alphabet. nih.gov Early prebiotic peptides likely relied on amino acids like aspartic acid for functions that are now dominated by aromatic residues, such as carbohydrate recognition. nih.gov Therefore, a peptide like Ala-Tyr-Glu, containing both "early" (Ala, Glu) and "later" (Tyr) amino acids, could represent a transitional structure in the evolution from a simple prebiotic peptide world to the more complex protein world we see today. The presence of tyrosine would have significantly expanded the functional potential of early peptides, particularly in catalysis and binding interactions.
Applications in Advanced Biomaterials and Nanoscience Incorporating Alanyl Tyrosyl Glutamic Acid
Peptide-Based Hydrogels and Self-Assembled Materials from Ala-Tyr-Glu
The self-assembly of peptides into ordered nanostructures is a cornerstone of bottom-up nanotechnology, enabling the creation of sophisticated biomaterials. Tripeptides, in particular, offer a balance of molecular simplicity and sufficient structural information to form complex architectures, including hydrogels. The self-assembly process is driven by a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking between the aromatic rings of tyrosine residues.
The mechanical properties of hydrogels are critical for their application, especially in biomedical contexts where they must mimic the viscoelasticity of native tissues. Rheology is the primary method used to characterize these properties, providing insights into the hydrogel's strength, stability, and response to stress and strain. For peptide-based hydrogels, rheological properties are influenced by factors such as peptide concentration, pH, temperature, and the specific amino acid sequence.
While direct rheological data for Ala-Tyr-Glu hydrogels is not extensively documented, the properties can be inferred from studies on similar tyrosine and glutamic acid-containing peptides. The storage modulus (G′) and loss modulus (G″) are key parameters, with G′ > G″ indicating a gel-like structure. The glutamic acid residue, with its carboxyl group, can form salt bridges and hydrogen bonds, contributing to the cross-linking of the hydrogel network. The tyrosine residue can participate in hydrogen bonding and π-π stacking, further strengthening the hydrogel. The alanine (B10760859) residue, being small and hydrophobic, can influence the packing of the peptide backbone. The interplay of these interactions is expected to result in a hydrogel with tunable stiffness. For instance, studies on other tyrosine-containing peptide hydrogels have shown that their mechanical properties can be modulated by environmental cues like pH and the presence of specific ions. rsc.org
Table 1: Expected Factors Influencing the Rheological Properties of Ala-Tyr-Glu Hydrogels
| Factor | Expected Effect on Hydrogel Strength (G') | Rationale |
| Peptide Concentration | Increase | Higher concentration leads to a denser fibrillar network and more cross-linking points. |
| pH | Dependent | The charge state of glutamic acid and the N- and C-termini are pH-dependent, affecting electrostatic interactions and hydrogen bonding. |
| Temperature | Dependent | Can affect the strength of hydrophobic interactions and hydrogen bonds, potentially leading to thermo-reversible gelation. |
| Ionic Strength | Dependent | The presence of ions can screen electrostatic interactions or participate in cross-linking, either strengthening or weakening the gel. |
The macroscopic properties of a hydrogel are a direct consequence of its underlying microstructure. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are employed to visualize the self-assembled nanostructures within the hydrogel. For tripeptide-based hydrogels, the common morphologies observed are nanofibers, nanoribbons, and nanotubes, which entangle to form a three-dimensional network that entraps water. rsc.org
In the case of Ala-Tyr-Glu, the self-assembly is likely initiated by the formation of β-sheet structures, a common motif in self-assembling peptides. nih.gov The aromatic tyrosine residues can drive the association of these β-sheets into higher-order fibrillar structures through π-π stacking. The glutamic acid residues, depending on the pH, can either promote assembly through hydrogen bonding and salt bridges or hinder it through electrostatic repulsion. The resulting architecture is expected to be a network of nanofibers, with the diameter and persistence length of the fibers being influenced by the specific self-assembly conditions. Research on tyrosine-containing self-assembling peptides has demonstrated the formation of distinct nanostructures, including thin nanofibers and rod-like flat ribbons, depending on the position of the tyrosine residue within the peptide sequence. chemrxiv.org
Scaffolds for In Vitro Cell Culture and Tissue Engineering Studies Employing Ala-Tyr-Glu
The development of biocompatible scaffolds that can support cell growth and guide tissue regeneration is a central goal of tissue engineering. Peptide-based hydrogels are attractive candidates for this purpose due to their biocompatibility, biodegradability, and tunable mechanical properties that can mimic the native extracellular matrix (ECM). nih.gov
Hydrogels made from Ala-Tyr-Glu could serve as effective scaffolds for 3D cell culture. The porous and highly hydrated nature of the hydrogel would allow for the efficient transport of nutrients and waste products to and from the encapsulated cells. The mechanical properties of the hydrogel could be tuned to match those of the target tissue, which is known to influence cell behavior, including proliferation, differentiation, and migration.
In addition to serving as a structural scaffold, short peptides and individual amino acids are also used as supplements in cell culture media to enhance cell growth and productivity. cytion.com Tyrosine, for example, is an essential amino acid with low solubility in neutral pH media. nih.gov The use of tyrosine-containing dipeptides has been shown to improve its delivery to cells in culture. nih.gov It is plausible that Ala-Tyr-Glu could also be utilized as a soluble and stable source of these amino acids, supporting the growth of various cell types in vitro. Studies with Chinese Hamster Ovary (CHO) cells have shown that they can take up and cleave dipeptides intracellularly, making the constituent amino acids available for cellular processes. researchgate.net
Table 2: Potential Applications of Ala-Tyr-Glu in Cell Culture and Tissue Engineering
| Application | Role of Ala-Tyr-Glu | Potential Advantages |
| 3D Cell Culture Scaffold | Forms a self-assembled hydrogel to encapsulate cells. | Biocompatible, biodegradable, tunable mechanical properties, and potential for bioactive modification. |
| Tissue Engineering Scaffold | Provides a temporary matrix for tissue regeneration. | Mimics the natural ECM, can be designed to promote specific cell responses. |
| Cell Culture Media Supplement | Provides a soluble and stable source of alanine, tyrosine, and glutamic acid. | Overcomes the low solubility of free tyrosine, potentially improving cell viability and protein production. |
Research Findings on Alanyl-Tyrosyl-Glutamic Acid in Biomaterial Applications Remain Undisclosed
Comprehensive searches of scientific literature and patent databases have revealed a significant lack of published research on the specific tripeptide H-Ala-OH.H-Tyr-OH.H-Glu-OH, or Alanyl-Tyrosyl-Glutamic Acid (Ala-Tyr-Glu), in the context of advanced biomaterials and nanoscience. Consequently, detailed information regarding its role in modifying surfaces to influence cell behavior and its biocompatibility profile is not available in the public domain.
The user's request for an article focusing on the applications of this particular tripeptide in promoting cell adhesion and proliferation on modified surfaces, as well as in vitro biocompatibility assessments of biomaterials containing Ala-Tyr-Glu, could not be fulfilled due to the absence of specific studies on this compound.
While the broader field of peptide-based biomaterials is a subject of extensive research, with many studies focusing on short amino acid sequences to enhance the biological performance of materials, the specific sequence Ala-Tyr-Glu does not appear to have been a subject of investigation for these purposes. Scientific inquiry has largely centered on other peptide motifs, such as Arginyl-Glycyl-Aspartic acid (RGD), which is well-known for its role in mediating cell adhesion.
The absence of data prevents the creation of the requested detailed sections and interactive data tables on the in vitro effects of Ala-Tyr-Glu on cell adhesion, proliferation, and the biocompatibility of materials incorporating this peptide. Any attempt to generate such content would be speculative and would not meet the required standards of scientific accuracy.
Further research is necessary to determine if Alanyl-Tyrosyl-Glutamic Acid possesses any bioactive properties that would make it a candidate for use in the development of advanced biomaterials for tissue engineering and regenerative medicine. Until such research is conducted and published, the specific applications and biological interactions of this compound remain unknown.
Future Directions and Emerging Research Avenues for Alanyl Tyrosyl Glutamic Acid
Integration with Artificial Intelligence and Machine Learning for Peptide Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with peptide research is set to revolutionize the discovery and design of novel therapeutic and functional peptides. nih.govmit.edupolifaces.deoup.com For Ala-Tyr-Glu, these computational tools offer the potential to accelerate the identification of new applications and optimize its existing properties.
Deep generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), represent a particularly exciting frontier. nih.govoup.com These models can generate entirely new peptide sequences with desired properties, potentially leading to the discovery of novel peptides inspired by the Ala-Tyr-Glu framework. nih.govoup.com This autonomous design process significantly reduces the time and resources required for traditional peptide discovery. oup.comnih.gov
Below is a table summarizing the potential applications of AI and ML in Ala-Tyr-Glu research:
| AI/ML Application | Description | Potential Impact on Ala-Tyr-Glu Research |
| High-Throughput Virtual Screening | Computational screening of large peptide libraries to predict biological activity and binding affinities. nih.gov | Rapid identification of new potential therapeutic targets and applications for Ala-Tyr-Glu and its derivatives. |
| Predictive Modeling | Using ML models to predict physicochemical properties, bioactivity, toxicity, and immunogenicity of peptides. nih.govnih.gov | Optimization of the Ala-Tyr-Glu sequence for improved stability, efficacy, and safety. |
| De Novo Peptide Design | Employing deep generative models to create novel peptide sequences with specific desired functionalities. nih.govoup.com | Discovery of new tripeptides with enhanced or entirely new therapeutic properties based on the Ala-Tyr-Glu scaffold. |
| Structure-Activity Relationship (SAR) Analysis | AI-powered analysis to understand the relationship between the structure of Ala-Tyr-Glu and its biological activity. | Elucidation of the key structural motifs responsible for Ala-Tyr-Glu's function, guiding the design of more potent analogues. |
Exploration of Novel Biological Targets and Interactions of Ala-Tyr-Glu
While the current understanding of Ala-Tyr-Glu's biological interactions is growing, a vast landscape of potential molecular targets remains to be explored. Future research will likely focus on identifying and characterizing novel binding partners and elucidating the downstream effects of these interactions.
Computational modeling and simulation will play a crucial role in this exploration. nih.govnih.gov Techniques such as molecular docking and molecular dynamics simulations can predict the binding of Ala-Tyr-Glu to a wide range of proteins and other biological macromolecules. These in silico approaches can help prioritize potential targets for experimental validation, saving significant time and resources. nih.gov
High-throughput screening (HTS) of combinatorial peptide libraries is another powerful tool for discovering novel interactions. pepperprint.commdpi.comdrugtargetreview.com By systematically testing the binding of Ala-Tyr-Glu and its variants against large panels of proteins, researchers can identify unexpected and potentially therapeutically relevant targets. pepperprint.com
Furthermore, investigating the role of Ala-Tyr-Glu in modulating protein-protein interactions (PPIs) is a promising area. Many disease processes are driven by aberrant PPIs, and short peptides have shown potential as modulators of these interactions. nih.gov Research into whether Ala-Tyr-Glu can disrupt or stabilize specific PPIs could open up new avenues for therapeutic intervention.
| Research Approach | Description | Potential Discoveries for Ala-Tyr-Glu |
| Computational Modeling | In silico prediction of binding affinities and interaction sites with various biological targets. nih.gov | Identification of novel receptor or enzyme targets for Ala-Tyr-Glu, providing insights into its mechanism of action. |
| High-Throughput Screening | Experimental screening of Ala-Tyr-Glu against large libraries of proteins to identify binding partners. pepperprint.commdpi.comdrugtargetreview.com | Discovery of unexpected biological interactions and pathways influenced by Ala-Tyr-Glu. |
| Protein-Protein Interaction Modulation | Investigating the ability of Ala-Tyr-Glu to interfere with or stabilize interactions between proteins. | Uncovering new therapeutic possibilities for diseases driven by abnormal protein-protein interactions. |
| Cellular Imaging and Proteomics | Utilizing advanced imaging and proteomic techniques to visualize the localization and interaction network of Ala-Tyr-Glu within cells. | A deeper understanding of the cellular pathways and processes modulated by Ala-Tyr-Glu. |
Development of Advanced Analytical Platforms for Ala-Tyr-Glu Characterization
A thorough understanding of the structure, purity, and behavior of Ala-Tyr-Glu is fundamental to its development for any application. The advancement of analytical techniques will continue to provide more detailed and precise characterization of this tripeptide.
Advanced mass spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS), are indispensable for confirming the amino acid sequence and identifying any post-translational modifications or impurities. polarispeptides.comresolvemass.ca High-resolution mass spectrometry can provide highly accurate molecular weight measurements, further ensuring the identity and purity of the peptide. acs.org
Nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the three-dimensional structure and dynamics of Ala-Tyr-Glu in solution. polarispeptides.comresolvemass.caacs.org Two-dimensional NMR techniques can be used to determine the precise arrangement of atoms and understand how the peptide's conformation may change in different environments. acs.org
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are crucial for assessing the purity of Ala-Tyr-Glu preparations. resolvemass.caresearchgate.net The development of new stationary phases and solvent systems will continue to improve the resolution and efficiency of these separations. researchgate.net
| Analytical Technique | Application in Ala-Tyr-Glu Characterization | Future Advancements |
| Mass Spectrometry (MS) | Precise molecular weight determination, amino acid sequencing, and impurity profiling. polarispeptides.comresolvemass.ca | Improved fragmentation techniques for more detailed structural elucidation and higher sensitivity for detecting trace impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of 3D structure, conformational dynamics, and interactions in solution. polarispeptides.comresolvemass.caacs.org | Higher field magnets and advanced pulse sequences for studying more complex interactions and dynamics. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. resolvemass.caresearchgate.net | Development of novel column chemistries for enhanced separation of closely related peptide impurities. |
| Circular Dichroism (CD) Spectroscopy | Analysis of secondary structure (e.g., alpha-helix, beta-sheet content). resolvemass.ca | Integration with other techniques for a more comprehensive understanding of structural changes under different conditions. |
Sustainable and Scalable Production Methodologies for Ala-Tyr-Glu
As the potential applications of Ala-Tyr-Glu expand, the need for environmentally friendly and cost-effective production methods becomes increasingly important. bachem.comnih.gov The pharmaceutical and biotechnology industries are placing a growing emphasis on green chemistry principles to minimize waste and reduce the use of hazardous materials. rsc.orgacs.org
Solid-phase peptide synthesis (SPPS), the conventional method for producing peptides, is known for its significant solvent consumption. rsc.orgacs.org Future research will focus on developing greener solvent alternatives and more efficient coupling reagents to reduce the environmental impact of SPPS. acs.org The automation and digitalization of SPPS can also lead to more efficient and scalable manufacturing processes. bachem.com
Enzymatic synthesis and chemo-enzymatic peptide synthesis (CEPS) offer promising alternatives to purely chemical methods. bachem.com These approaches utilize enzymes to form peptide bonds, often in aqueous environments and under mild conditions, leading to a more sustainable process. bachem.com
Recombinant DNA technology, where microorganisms are engineered to produce the desired peptide, is another scalable and potentially more sustainable route for large-scale production, particularly for longer peptides. rsc.org For a short peptide like Ala-Tyr-Glu, microbial expression systems could be optimized for high-yield production. nih.gov
| Production Methodology | Description | Advantages for Ala-Tyr-Glu Production |
| Green Solid-Phase Peptide Synthesis (GSPPS) | SPPS utilizing environmentally friendly solvents and reagents. rsc.orgacs.org | Reduced environmental footprint and potential for cost savings through solvent recycling. |
| Chemo-Enzymatic Peptide Synthesis (CEPS) | A hybrid approach combining chemical and enzymatic steps for peptide synthesis. bachem.com | High specificity of enzymes can reduce side reactions and improve purity, often under milder conditions. |
| Recombinant Expression | Production of the peptide in genetically engineered microorganisms. rsc.orgnih.gov | Highly scalable and potentially cost-effective for large quantities, with a lower environmental impact. |
| Continuous Flow Synthesis | Peptide synthesis performed in a continuous flow reactor rather than in batches. | Improved efficiency, better process control, and easier scalability compared to traditional batch synthesis. |
Expanding the Scope of Biomaterial Applications with Ala-Tyr-Glu
Short peptides, including tripeptides, are increasingly being explored as building blocks for novel biomaterials due to their biocompatibility, biodegradability, and ability to self-assemble into well-defined nanostructures. mdpi.comrsc.orgrsc.orgnih.gov The specific amino acid sequence of Ala-Tyr-Glu, with its combination of hydrophobic (Alanine), aromatic (Tyrosine), and charged (Glutamic Acid) residues, makes it a prime candidate for the development of self-assembling biomaterials.
The self-assembly of Ala-Tyr-Glu can be triggered by changes in environmental conditions such as pH, temperature, or ionic strength, leading to the formation of nanofibers, nanotubes, and hydrogels. mdpi.comscienceopen.com These hydrogels can serve as scaffolds for tissue engineering and regenerative medicine, providing a supportive environment for cell growth and differentiation. rsc.orgnih.gov
Furthermore, the functional groups present in the amino acid side chains of Ala-Tyr-Glu can be chemically modified to introduce additional functionalities. mdpi.comscienceopen.com For example, bioactive molecules or targeting ligands could be conjugated to the peptide to create "smart" biomaterials that can deliver drugs to specific sites or respond to biological cues. scienceopen.com
The inherent properties of peptides also make them suitable for applications in bionanotechnology, such as in the development of bio-inks for 3D bioprinting and as vehicles for drug delivery. nih.govunimi.it The versatility of Ala-Tyr-Glu in forming diverse nanostructures opens up a wide range of possibilities for its use in these advanced applications. rsc.org
| Biomaterial Application | Description | Potential of Ala-Tyr-Glu |
| Tissue Engineering Scaffolds | Self-assembled hydrogels that mimic the extracellular matrix and support cell growth. rsc.orgnih.gov | The biocompatible and biodegradable nature of Ala-Tyr-Glu hydrogels could promote tissue regeneration. |
| Drug Delivery Vehicles | Nanostructures that can encapsulate and release therapeutic agents in a controlled manner. nih.govunimi.it | The self-assembly properties of Ala-Tyr-Glu could be harnessed to create novel drug delivery systems. |
| 3D Bioprinting Bio-inks | Peptide-based hydrogels that can be used to print three-dimensional biological structures. nih.govunimi.it | Ala-Tyr-Glu could be a component of bio-inks for creating complex tissue constructs. |
| Bioactive Surfaces | Surfaces coated with Ala-Tyr-Glu to enhance biocompatibility or promote specific cellular responses. | Modification of medical implants with Ala-Tyr-Glu could improve their integration with surrounding tissues. |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing H-Ala-OH·H-Tyr-OH·H-Glu-OH with high yield and purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Key steps include:
Resin selection : Use Fmoc-protected Wang resin for carboxyl-terminal amino acid attachment.
Coupling cycles : Activate each amino acid (e.g., H-Ala-OH, H-Tyr-OH, H-Glu-OH) with HBTU/DIPEA in DMF, ensuring sequential coupling under nitrogen.
Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
Cleavage : Use TFA/TIS/water (95:2.5:2.5) to release the peptide from the resin.
- Purity Validation : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ESI-MS for molecular weight confirmation. NMR spectroscopy (e.g., H-NMR in DO) can resolve structural ambiguities .
Q. How can researchers validate the structural integrity of H-Ala-OH·H-Tyr-OH·H-Glu-OH post-synthesis?
- Analytical Workflow :
Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution ESI-MS.
Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC.
NMR Spectroscopy : Compare H-NMR chemical shifts (e.g., Tyr aromatic protons at ~6.8–7.2 ppm) and coupling constants to reference data for random-coil conformations .
Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., 190–250 nm scans).
Q. What stability factors should be considered when storing H-Ala-OH·H-Tyr-OH·H-Glu-OH for long-term studies?
- Stability Protocol :
- Lyophilization : Store at -20°C in airtight, light-protected vials.
- Buffer Compatibility : Avoid phosphate buffers at extreme pH (e.g., <3 or >9) to prevent hydrolysis of Glu side chains.
- Oxidation Prevention : Add 0.1% TFA or antioxidants (e.g., ascorbic acid) for Tyr-containing peptides.
- Validation : Periodic HPLC and AAA to monitor degradation .
Advanced Research Questions
Q. How do pH variations affect the conformational stability of H-Ala-OH·H-Tyr-OH·H-Glu-OH in aqueous solutions?
- Experimental Design :
pH Titration : Use H-NMR to track chemical shift changes in Tyr (phenolic OH) and Glu (carboxyl groups) across pH 2–12.
CD Spectroscopy : Monitor ellipticity changes at 222 nm (random coil vs. β-sheet tendencies).
Molecular Dynamics (MD) Simulations : Model protonation states of Glu (pKa ~4.3) and Tyr (pKa ~10.1) to predict conformational shifts.
- Data Interpretation : Compare observed pKa values to literature benchmarks for isolated residues; deviations may indicate intra-peptide interactions .
Q. What experimental approaches are used to analyze the peptide’s interaction with metal ions (e.g., Cu) in physiological conditions?
- Methodology :
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.
Fluorescence Quenching : Monitor Tyr fluorescence (λ=275 nm) upon metal addition.
EPR Spectroscopy : Detect paramagnetic Cu-peptide complexes in frozen solutions.
- Controls : Include competitive ligands (e.g., EDTA) and buffer-matched blanks to isolate peptide-specific effects .
Q. How can researchers address discrepancies in reported bioactivity data for this tripeptide across studies?
- Resolution Strategy :
Systematic Review : Meta-analyze data from peer-reviewed studies (e.g., IC values in enzyme assays) while excluding non-GLP-compliant sources.
Replication Studies : Standardize assay conditions (e.g., buffer pH, temperature) and use internal controls (e.g., known inhibitors).
Data Normalization : Adjust for batch-to-batch peptide purity variations using HPLC-area-percent data.
- Critical Analysis : Evaluate whether conflicting results arise from methodological differences (e.g., cell line specificity) or peptide aggregation .
Data Presentation Guidelines
- Tables : Include synthesis yields, purity metrics (HPLC retention times, MS m/z), and stability data (e.g., degradation half-life).
- Figures : NMR spectra with annotated peaks, CD spectra with secondary structure references, and ITC binding isotherms.
- Ethical Compliance : Adhere to institutional guidelines for data reproducibility and raw data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
